Stachartin C
Description
Properties
IUPAC Name |
methyl 2-(3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMAZXFGSTHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stachartin C: A Technical Primer on its Natural Origins and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a member of the phenylspirodrimane class of meroterpenoids, a structurally diverse group of secondary metabolites produced by the fungus Stachybotrys chartarum. This mold, commonly known as "black mold," is notorious for producing a wide array of mycotoxins. Phenylspirodrimanes, including this compound, have garnered significant interest within the scientific community due to their potential cytotoxic activities, making them candidates for further investigation in drug discovery and development. This document provides a comprehensive overview of the natural source of this compound, its isolation, and its biological effects, with a focus on quantitative data and experimental methodologies.
Natural Source and Biosynthesis
The sole identified natural source of this compound is the filamentous fungus Stachybotrys chartarum. This fungus is ubiquitous in the environment and is often found in damp or water-damaged buildings. The biosynthesis of phenylspirodrimanes is a complex process involving the combination of a polyketide pathway-derived aromatic moiety and a sesquiterpene unit derived from the mevalonate pathway. While the complete biosynthetic pathway for this compound has not been fully elucidated, it is understood to be part of the broader phenylspirodrimane synthetic route within the fungus.
A proposed general biosynthetic pathway for phenylspirodrimanes in Stachybotrys chartarum is outlined below.
A Technical Guide to Stachartin C Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a member of the phenylspirodrimane class of meroterpenoids, which are characterized by a structural fusion of a spirocyclic drimane sesquiterpene with a phenyl moiety.[1] These complex natural products are produced by various fungal species, most notably within the genus Stachybotrys. Phenylspirodrimanes, including this compound, are derived from a hybrid polyketide-terpenoid biosynthetic pathway.[2] This class of compounds has garnered interest for its diverse and potent biological activities, including immunosuppressive properties.[3] This technical guide provides an in-depth overview of the fungal strains known to produce this compound and related compounds, quantitative production data, detailed experimental protocols for isolation and characterization, and a visualization of the associated biological and experimental pathways.
This compound Producing Fungal Strains
The primary producers of this compound and other phenylspirodrimanes belong to the genus Stachybotrys. This filamentous fungus is commonly found in damp, cellulose-rich environments.[4][5] While numerous species exist, Stachybotrys chartarum is the most extensively studied producer of this class of secondary metabolites.[1][5]
Key producing species and strains include:
-
Stachybotrys chartarum : This species is a rich source of various phenylspirodrimanes.[1] Specific strains like S. chartarum ATCC 34916 are known producers.[4] The species is further divided into chemotypes (e.g., Chemotype S and Chemotype A), which exhibit different secondary metabolite profiles.[6] Phenylspirodrimanes are considered a dominant and characteristic group of metabolites in this genus.[1][4]
-
Stachybotrys elegans : This species is also known to produce a range of bioactive secondary metabolites.[7]
-
Stachybotrys chlorohalonata : While it produces phenylspirodrimanes, the quantities are generally lower compared to S. chartarum.[8]
-
Stachybotrys echinata : This species produces some phenylspirodrimanes not reported from S. chartarum.[8]
This compound is specifically identified as an amino acid derivative of stachybotrylactam, alongside other related compounds like stachybotrin H, I, and K.[9]
Quantitative Production Data
The production of this compound and other secondary metabolites by Stachybotrys strains is highly dependent on various factors, including the specific strain, culture medium, and incubation time.[4][10] Quantitative analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The following tables summarize the relative production of key phenylspirodrimanes and related metabolites by different Stachybotrys strains under varied culture conditions.
Table 1: Relative Secondary Metabolite Profiles of S. chartarum Strains on Potato Dextrose Agar (PDA)
| Strain | Metabolite | 3 days (%) | 5 days (%) | 7 days (%) | 21 days (%) |
| S. chartarum CT S IBT 40293 | Stachybotrylactam (Stam) | 2.5 | - | - | - |
| Stachartin B (St B) | 23.0 | - | - | - | |
| This compound (St C) | 3.9 | - | - | - | |
| Satratoxin G (Sat G) | 0.24 | - | - | - | |
| Satratoxin H (Sat H) | 0.51 | - | - | - | |
| Data adapted from a study on the metabolite profiles of Stachybotrys spp.[4] "-" indicates data not provided for that time point. |
Table 2: Influence of Culture Media on Mycotoxin Production by S. chartarum Genotype S Strains
| Strain | Medium | Stachybotrylactam (ng/g) | Satratoxin G (ng/g) | Satratoxin H (ng/g) | Roridin E (ng/g) |
| ATCC 34916 | PDA | 11,811.0 | 2,757.0 | 7,126.3 | 2,217.3 |
| CEL | 1,440.0 | 46.8 | 134.3 | 43.1 | |
| MEA | 5,595.0 | 1,023.7 | 2,746.3 | 823.3 | |
| GYP | 1,061.7 | ||||
| SAB | 1,228.3 | ||||
| IBT 40293 | PDA | 14,036.7 | 1,739.3 | 4,249.0 | 1,466.7 |
| CEL | 1,939.7 | 1,323.0 | 3,388.7 | 1,142.3 | |
| MEA | 3,091.3 | 291.6 | 772.3 | 239.9 | |
| GYP | 629.3 | ||||
| SAB | 1,123.0 | ||||
| Data extracted from a study on toxin production on different culture media.[11][12] PDA: Potato Dextrose Agar, CEL: Cellulose Agar, MEA: Malt Extract Agar, GYP: Glucose-Yeast-Peptone Agar, SAB: Sabouraud-Dextrose Agar. |
Experimental Protocols
The following sections detail generalized protocols for the cultivation of Stachybotrys strains and the subsequent extraction, purification, and characterization of this compound. These protocols are synthesized from methodologies reported in the scientific literature.[4][10][13]
Fungal Cultivation and Inoculation
This protocol describes the cultivation of Stachybotrys species for the production of secondary metabolites.
Materials:
-
Stachybotrys chartarum strain (e.g., ATCC 34916)
-
Culture Media: Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) are commonly used.[6]
-
Sterile petri dishes (9 cm)
-
Sterile distilled water with 0.05% Tween 20
-
Sterile spatula or rake
-
Incubator set to 25 °C
Procedure:
-
Prepare the selected culture medium (PDA or MEA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Pour the sterile medium into petri dishes and allow them to solidify in a laminar flow hood.
-
From a stock culture of S. chartarum, collect spores by adding a small amount of sterile 0.05% Tween 20 solution and gently scraping the surface with a sterile rake.[14]
-
Determine the spore concentration using a hemocytometer.
-
Inoculate the center of each agar plate with a defined number of spores (e.g., 10^6 spores/mL).
-
Seal the plates with paraffin film and incubate them in the dark at 25 °C.
-
Allow the fungus to grow for a period of 7 to 21 days, as metabolite profiles change over time.[4]
Extraction of Secondary Metabolites
This protocol outlines a standard procedure for extracting crude secondary metabolites from fungal cultures.
Materials:
-
Fungal culture plates
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Sterile spatula
-
Beakers or Erlenmeyer flasks
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
After the incubation period, cut the fungal mycelium and agar into small pieces using a sterile spatula.
-
Transfer the pieces into a beaker or flask.
-
Add a sufficient volume of an organic solvent mixture, typically ethyl acetate/methanol, to completely submerge the culture.
-
Perform extraction by maceration, allowing the mixture to stand for 24 hours, or accelerate the process by sonicating the mixture in an ultrasonic bath for 30-60 minutes.
-
Filter the mixture to separate the solvent extract from the solid fungal and agar debris.
-
Repeat the extraction process on the solid residue 2-3 times to ensure complete recovery of metabolites.
-
Combine all solvent extracts.
-
Concentrate the combined extract to dryness in vacuo using a rotary evaporator to obtain the crude extract.
Purification and Characterization
This protocol provides a general workflow for the purification of this compound from the crude extract and its structural confirmation.
Materials:
-
Crude fungal extract
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer and deuterated solvents (e.g., CDCl3, CD3OD)
Procedure:
-
Initial Fractionation (Column Chromatography):
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol).
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
-
Purification (HPLC):
-
Combine fractions containing the compounds of interest based on TLC analysis.
-
Subject these combined fractions to preparative or semi-preparative HPLC using a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate the individual compounds.
-
Collect the peak corresponding to this compound.
-
-
Structural Characterization (Spectroscopy):
-
LC-MS Analysis: Confirm the molecular weight of the purified compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
NMR Analysis: Dissolve the pure compound in a suitable deuterated solvent. Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure and confirm its identity as this compound.[15]
-
Signaling Pathways and Biosynthesis
While the specific signaling pathways that regulate this compound biosynthesis in Stachybotrys are not fully elucidated, the production of secondary metabolites in fungi is known to be tightly controlled by environmental cues and global regulatory networks.
General Regulation of Fungal Secondary Metabolism
The biosynthesis of mycotoxins is significantly influenced by the availability and type of nutrients, particularly carbon and nitrogen sources.[10][16] Studies have shown that media rich in polysaccharides, such as potato dextrose agar and cellulose agar, promote the production of toxins in S. chartarum, whereas media with simple sugars and certain nitrogen sources can be repressive.[10][11] This suggests that carbon and nitrogen sensing and signaling pathways play a crucial role in regulating the expression of biosynthetic gene clusters.
Caption: Generalized regulation of secondary metabolism in fungi.
Biosynthetic Pathway of Phenylspirodrimanes
Phenylspirodrimanes are meroterpenoids, indicating a hybrid origin. Their biosynthesis involves precursors from two major pathways: the polyketide pathway, which forms the aromatic phenyl portion, and the terpene (specifically, mevalonate) pathway, which generates the drimane sesquiterpenoid component.[2]
Caption: High-level biosynthetic origin of this compound.
Experimental Workflow Visualization
The process from fungal culture to the identification of this compound involves a series of sequential laboratory procedures. This workflow ensures the efficient isolation and accurate characterization of the target compound.
Caption: Experimental workflow for this compound isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 4. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stachybotrys chartarum-A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Identification of signatory secondary metabolites during mycoparasitism of Rhizoctonia solani by Stachybotrys elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Toxin Production by <i>Stachybotrys chartarum</i> Genotype S on Different Culture Media [agris.fao.org]
- 12. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. journals.asm.org [journals.asm.org]
Elucidating the Biosynthetic Pathway of Stachartin C: A Technical Overview of Secondary Metabolism in Stachybotrys chartarum
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into the biosynthetic pathway of Stachartin C. Following a comprehensive review of the available scientific literature, it must be noted that specific details regarding the biosynthetic pathway of this compound, including its enzymatic steps, intermediates, and regulatory mechanisms, are not publicly available at this time. The chemical structure of this compound is also not readily found in scientific databases, which is a prerequisite for proposing a detailed biosynthetic route.
However, to provide a valuable resource within the context of the producing organism, this document offers an in-depth overview of the known biosynthetic pathways of other major secondary metabolites from Stachybotrys chartarum. This fungus is a rich source of structurally diverse natural products, and understanding their biosynthesis provides a framework for potential future elucidation of the this compound pathway. The focus will be on the phenylspirodrimanes, a characteristic class of meroterpenoids produced by Stachybotrys species.
General Biosynthesis of Phenylspirodrimanes in Stachybotrys chartarum
Phenylspirodrimanes are hybrid natural products, meaning their biosynthesis involves the convergence of two major metabolic pathways: the polyketide pathway and the terpene pathway[1].
Table 1: Key Precursors and Pathways in Phenylspirodrimane Biosynthesis
| Precursor/Pathway | Role in Phenylspirodrimane Synthesis |
| Polyketide Pathway | Synthesis of the aromatic portion of the molecule, typically derived from acetate and malonate units via a polyketide synthase (PKS). |
| Mevalonate Pathway | Synthesis of the drimane-type sesquiterpenoid core from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), leading to farnesyl pyrophosphate (FPP). |
The biosynthesis of the phenylspirodrimane scaffold is proposed to proceed through the following key stages:
-
Formation of the Aromatic Unit: A dedicated polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to produce a polyketide chain, which then undergoes cyclization and aromatization to form an orsellinic acid-type aromatic precursor.
-
Formation of the Sesquiterpenoid Unit: The mevalonate pathway provides farnesyl pyrophosphate (FPP), which is the universal precursor for sesquiterpenes. A terpene cyclase then catalyzes the complex cyclization of FPP to form the characteristic drimane sesquiterpenoid core.
-
Hybridization and Tailoring: The aromatic unit and the sesquiterpenoid core are coupled, a key step in the formation of the phenylspirodrimane skeleton. Following this hybridization, a series of post-PKS/terpene synthase modifications, known as tailoring steps, occur. These modifications are catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and transferases, and are responsible for the vast structural diversity observed within the phenylspirodrimane class. These tailoring reactions can include hydroxylations, oxidations, and rearrangements.
Experimental Protocols for Investigating Biosynthetic Pathways
While specific protocols for this compound are unavailable, the general methodologies used to elucidate the biosynthetic pathways of fungal secondary metabolites, such as phenylspirodrimanes, are well-established. These include:
-
Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹³C-labeled glucose, or ¹⁵N-labeled amino acids) are conducted. The incorporation of these labels into the final natural product is then traced using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), which helps to identify the primary metabolic building blocks.
-
Genomic and Bioinformatic Analysis: The genome of the producing organism, Stachybotrys chartarum, can be sequenced to identify putative biosynthetic gene clusters (BGCs). These clusters often contain genes encoding the core biosynthetic enzymes (e.g., PKS, terpene cyclase) as well as tailoring enzymes. Bioinformatic tools are used to predict the function of these genes based on homology to known biosynthetic genes.
-
Gene Knockout and Heterologous Expression: To confirm the function of genes within a BGC, targeted gene knockout experiments are performed. The disruption of a specific gene should lead to the abolishment of the production of the corresponding natural product. Conversely, the entire BGC can be expressed in a heterologous host organism (e.g., Aspergillus nidulans or yeast) to confirm its role in the production of the compound of interest.
-
Enzyme Assays: Once the genes are identified, the corresponding enzymes can be produced recombinantly and their activity can be tested in vitro with putative substrates to confirm their specific catalytic function in the biosynthetic pathway.
Visualizing a Putative Phenylspirodrimane Biosynthetic Pathway
The following diagram, generated using Graphviz (DOT language), illustrates a generalized, putative biosynthetic pathway for a phenylspirodrimane natural product, based on the current understanding of meroterpenoid biosynthesis in fungi.
Caption: A generalized biosynthetic pathway for phenylspirodrimanes.
Conclusion
While the specific biosynthetic pathway for this compound remains to be elucidated, the study of other secondary metabolites from Stachybotrys chartarum provides a solid foundation for future research. The methodologies outlined in this guide are standard approaches in the field of natural product biosynthesis and will be instrumental in unraveling the formation of this compound. Further research, beginning with the isolation and structural elucidation of this compound, is required to pave the way for a detailed investigation of its biosynthesis. This knowledge will be crucial for potential applications in drug development and biotechnology.
References
Unveiling Molecular Architecture: A Technical Guide to Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
The determination of a molecule's precise chemical structure is a foundational pillar of chemical and pharmaceutical sciences. This process, known as structure elucidation, is a sophisticated analytical puzzle that underpins drug discovery, natural product chemistry, and materials science. This guide provides an in-depth overview of the modern strategies and techniques employed to decipher the connectivity and stereochemistry of novel chemical entities, using the hypothetical molecule "Stachartin C" as a case study to illustrate the principles.
The Elucidation Workflow: A Multi-faceted Approach
The journey from an unknown substance to a fully characterized molecule follows a systematic and integrated workflow. It begins with the isolation and purification of the compound, followed by the determination of its molecular formula. A battery of spectroscopic techniques is then employed to piece together the structural fragments, ultimately leading to the complete three-dimensional structure.
Caption: A generalized workflow for chemical structure elucidation.
Foundational Analysis: Molecular Formula Determination
The first crucial step is to determine the molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of possible elemental compositions.
Table 1: HRMS Data for Hypothetical this compound
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 415.1709 | 415.1712 | 0.7 | C₂₂H₂₆N₂O₆ |
| [M+Na]⁺ | 437.1528 | 437.1531 | 0.7 | C₂₂H₂₅N₂O₆Na |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A solution of the purified compound (typically 0.1 mg/mL in a suitable solvent like methanol or acetonitrile) is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. The instrument is calibrated using a standard of known masses. Data is acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The high mass accuracy allows for the determination of the elemental composition using software that calculates possible formulas within a specified mass tolerance (typically < 5 ppm).
Unraveling the Carbon Skeleton: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments reveals the connectivity of atoms.
1D NMR: Identifying the Pieces
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
Table 2: ¹H NMR Data for a Key Fragment of Hypothetical this compound (500 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | J (Hz) | Assignment |
| 7.25 | d | 2H | 8.5 | H-2', H-6' |
| 6.90 | d | 2H | 8.5 | H-3', H-5' |
| 5.15 | dd | 1H | 8.0, 4.5 | H-7 |
| 4.20 | m | 1H | - | H-8 |
| 3.80 | s | 3H | - | -OCH₃ |
| 2.50 | ddd | 1H | 14.0, 8.0, 6.0 | H-6a |
| 2.35 | ddd | 1H | 14.0, 4.5, 3.0 | H-6b |
Table 3: ¹³C NMR and DEPT Data for a Key Fragment of Hypothetical this compound (125 MHz, CDCl₃)
| δ (ppm) | DEPT-135 | Assignment |
| 172.5 | - | C=O (Ester) |
| 159.0 | - | C-4' |
| 130.2 | CH | C-2', C-6' |
| 128.5 | - | C-1' |
| 114.1 | CH | C-3', C-5' |
| 78.2 | CH | C-7 |
| 70.5 | CH | C-8 |
| 55.3 | CH₃ | -OCH₃ |
| 35.8 | CH₂ | C-6 |
2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting molecular fragments.
Unraveling the Identity of Stachartin C: A Case of Mistaken Identity?
A comprehensive investigation into the biological activity of "Stachartin C" has revealed a significant challenge: the compound does not appear in scientific literature or chemical databases under this name. It is highly probable that "this compound" is a typographical error or a misnomer for a different, yet structurally related, natural product. The most likely candidates for this case of mistaken identity are other secondary metabolites isolated from the fungal genus Stachybotrys, such as Stachybotrin C or Stachyflin.
This technical guide will, therefore, address the likely intended subject by summarizing the known biological activities of prominent and similarly named compounds from Stachybotrys species. For researchers, scientists, and drug development professionals, this information provides a valuable overview of the therapeutic potential of this class of fungal metabolites.
The Stachybotrys Arsenal: A Hotbed of Bioactive Compounds
The genus Stachybotrys, notoriously known for the "black mold" Stachybotrys chartarum, is a rich source of structurally diverse and biologically active secondary metabolites. These compounds have garnered significant interest for their potential applications in medicine. Research has uncovered a wide array of activities, including antimicrobial, antiviral, cytotoxic, and anti-inflammatory effects.
A recent review of metabolites from S. chartarum lists over 215 compounds, highlighting the vast chemical diversity within this single species.[1] Notably, the review mentions that "stachartin A" is a synonym for the compound stachybotrysin, but makes no mention of a "this compound."[1] This further strengthens the hypothesis of a naming error in the original query.
Potential Candidates for "this compound"
Given the phonetic similarity, the following compounds are the most probable intended subjects of the original query.
Stachyflin: A Potent Antiviral Agent
Stachyflin is a novel pentacyclic compound isolated from Stachybotrys sp. RF-7260.[1] Its primary reported biological activity is potent inhibition of the influenza A virus.
Quantitative Data:
| Compound | Biological Activity | Assay System | Metric (IC₅₀) | Reference |
| Stachyflin | Anti-influenza A virus (H1N1) | in vitro | 0.003 µM | [1] |
| Acetylstachyflin | Anti-influenza A virus (H1N1) | in vitro | ~0.231 µM | [1] |
Mechanism of Action:
Stachyflin is classified as a hemagglutinin (HA) fusion inhibitor. It targets the HA protein on the surface of the influenza virus, preventing the conformational changes necessary for the viral membrane to fuse with the host cell membrane. This blockage of viral entry is a critical step in inhibiting infection.
Experimental Protocols:
A detailed experimental protocol for the anti-influenza A virus assay would typically involve the following steps:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus propagation and are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum.
-
Virus Propagation: Influenza A virus (e.g., A/PR/8/34 H1N1 strain) is propagated in MDCK cells. Viral titers are determined by plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.
-
Cytotoxicity Assay: Before evaluating antiviral activity, the cytotoxicity of the test compound on the host cells is determined using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This ensures that the observed antiviral effect is not due to cell death.
-
Antiviral Activity Assay (Plaque Reduction Assay):
-
MDCK cell monolayers are infected with a known amount of influenza A virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., Stachyflin).
-
The plates are incubated for a period to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in the presence of the compound is compared to the number in the untreated control.
-
The IC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, is then calculated.
-
Signaling Pathway and Experimental Workflow:
Stachybotrychromenes: Cytotoxic Meroterpenoids
Stachybotrychromenes A, B, and C are meroterpenoids isolated from Stachybotrys sp. These compounds have demonstrated cytotoxic activity against human cancer cell lines.
Quantitative Data:
| Compound | Biological Activity | Cell Line | Metric (IC₅₀) | Reference |
| Stachybotrychromene A | Cytotoxicity | HepG2 | 73.7 µM | [2] |
| Stachybotrychromene B | Cytotoxicity | HepG2 | 28.2 µM | [2] |
| Stachybotrychromene C | Cytotoxicity | HepG2 | > 100 µM | [2] |
Experimental Protocols:
The cytotoxic activity of Stachybotrychromenes would typically be evaluated using a cell viability assay such as the MTT assay:
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (Stachybotrychromenes A, B, and C).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
MTT Assay:
-
An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is then determined.
Logical Relationship of Cytotoxicity:
Conclusion
While a definitive guide on the biological activity of "this compound" cannot be provided due to the apparent non-existence of a compound with this name in the scientific literature, the exploration of similarly named metabolites from the genus Stachybotrys reveals a rich source of bioactive compounds with significant therapeutic potential. Stachyflin's potent anti-influenza activity and the cytotoxic effects of Stachybotrychromenes highlight the importance of continued research into the natural products of this fungal genus. Researchers interested in "this compound" are encouraged to verify the compound's name and consider the possibility that their interest lies in one of the related, and scientifically documented, Stachybotrys metabolites.
References
Unveiling the Bioactive Arsenal of Stachybotrys chartarum: A Technical Guide to its Secondary Metabolites
A deep dive into the mechanisms of action of phenylspirodrimanes, atranones, and trichothecenes, prominent secondary metabolites of the fungus Stachybotrys chartarum. This guide addresses the likelihood of "Stachartin C" being a misnomer for a related compound from this fungal source.
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. The fungal kingdom, a rich source of complex chemical entities, offers a vast and underexplored landscape for discovery. Among the myriad of fungal species, Stachybotrys chartarum has garnered significant attention due to its production of a diverse array of secondary metabolites with potent biological activities. While the query for "this compound" did not yield a specific compound, it is highly probable that this name is a variant or misspelling of a metabolite from S. chartarum, such as a member of the stachartarin or stachybotryn families. This technical guide, therefore, focuses on the core bioactive compound classes isolated from S. chartarum: phenylspirodrimanes, atranones, and trichothecenes, providing a comprehensive overview of their mechanisms of action, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Phenylspirodrimanes: Modulators of Inflammatory Responses
Phenylspirodrimanes are a major class of meroterpenoids produced by Stachybotrys species.[1] These compounds have demonstrated significant anti-inflammatory properties.
Mechanism of Action
Recent studies have elucidated that the anti-inflammatory effects of certain phenylspirodrimanes, such as chartarlactam U-X, are mediated through the suppression of the NF-κB/ROS signaling pathway.[2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2] The proposed mechanism involves the inhibition of reactive oxygen species (ROS) generation, which in turn inactivates the NF-κB signaling cascade.[2] This leads to the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]
Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Chartarlactam (unspecified) | RAW 264.7 macrophages | Nitric Oxide Production Inhibition | 12.4 μM | [2] |
Experimental Protocols
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 macrophages are seeded in 96-well plates and cultured overnight.
-
The cells are pre-treated with various concentrations of the phenylspirodrimane compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the NO production.[2]
Signaling Pathway Diagram
Caption: Phenylspirodrimane inhibition of the NF-κB/ROS pathway.
Atranones: Inducers of Apoptosis in Cancer Cells
Atranones are another class of secondary metabolites isolated from S. chartarum.[3] These compounds have demonstrated cytotoxic effects against cancer cells, primarily through the induction of apoptosis.
Mechanism of Action
Studies on atranone Q have shown that it induces apoptosis in MG-63 human osteosarcoma cells.[3] The mechanism involves the arrest of the cell cycle in the G0/G1 phase.[3] Morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing, are observed in atranone-treated cells.[3] Flow cytometric analysis confirms a dose-dependent increase in apoptotic cells.[3]
Quantitative Data: Cytotoxicity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Atranone Q | MG-63 human osteosarcoma | Cytotoxicity | 8.6 μM | [3] |
| 5-Fluorouracil (Positive Control) | MG-63 human osteosarcoma | Cytotoxicity | 10.4 μM | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
MG-63 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of atranone Q for a specified period (e.g., 24, 48 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[3]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):
-
MG-63 cells are treated with atranone Q at different concentrations for a designated time.
-
The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is quantified.[3]
Logical Relationship Diagram
References
- 1. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atranones from Stachybotrys chartarum and their antitumor activities in MG-63 human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target Identification of Stachartin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stachartin C is a sesquiterpenoid natural product isolated from the fungus Stachybotrys chartarum.[1][2] As a member of the phenylspirodrimane class of molecules, which are known for a variety of biological activities, this compound represents a potential starting point for drug discovery efforts. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and outlines a strategic approach for its molecular target identification. Due to the novelty of this compound, direct experimental data on its molecular targets are not yet available in the public domain. Therefore, this document focuses on established methodologies and workflows that can be employed to elucidate its mechanism of action and identify its cellular binding partners. We will detail common experimental protocols, data presentation strategies, and the logical frameworks required for a successful target identification campaign.
Introduction to this compound
This compound is a secondary metabolite produced by the fungus Stachybotrys chartarum, a species known for producing a diverse array of bioactive compounds.[3][4] It belongs to the phenylspirodrimane family of meroterpenoids, which are characterized by a spiro-fused drimane and a phenyl moiety.[4]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₉H₄₁NO₆ |
| Molecular Weight | 499.64 g/mol |
| CAS Number | 1978388-56-5 |
| Chemical Class | Sesquiterpenoid |
Source: MedChemExpress[1], BOC Sciences[]
While specific biological activities for this compound have not been extensively reported, other metabolites from Stachybotrys chartarum and related phenylspirodrimanes have demonstrated a range of effects including anti-inflammatory, anti-HIV, and cytotoxic activities.[3][4][6] This suggests that this compound may also possess valuable pharmacological properties, making its molecular target identification a critical step in understanding its potential therapeutic applications.
Methodologies for Molecular Target Identification
The identification of a small molecule's molecular target is a cornerstone of modern drug development. The following section details common experimental workflows that can be applied to a novel compound like this compound.
Affinity-Based Approaches
Affinity-based methods rely on the specific binding interaction between the small molecule and its protein target. These techniques typically involve immobilizing a derivative of the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Detailed Protocol: Affinity Chromatography
-
Synthesis of an Affinity Probe:
-
A derivative of this compound is synthesized with a linker arm and a terminal affinity tag (e.g., biotin). Structure-activity relationship (SAR) studies should ideally be conducted to ensure that the modification does not abolish the biological activity of the parent compound.
-
-
Immobilization of the Probe:
-
The biotinylated this compound probe is incubated with streptavidin-coated agarose or magnetic beads to achieve immobilization.
-
-
Preparation of Cell Lysate:
-
Cells or tissues relevant to the observed phenotype of this compound (if any) are lysed under non-denaturing conditions to preserve protein structure and interactions.
-
-
Affinity Pull-Down:
-
The immobilized probe is incubated with the cell lysate to allow for the formation of probe-target complexes.
-
A control experiment using beads without the probe or with an inactive analog of this compound should be run in parallel to identify non-specific binders.
-
-
Washing:
-
The beads are washed extensively with buffer to remove proteins that are not specifically bound to the probe.
-
-
Elution:
-
The specifically bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of free this compound.
-
-
Protein Identification:
-
The eluted proteins are resolved by SDS-PAGE and visualized by silver or Coomassie staining. Protein bands that are unique to the this compound probe lane are excised and identified by mass spectrometry (e.g., LC-MS/MS). Alternatively, the entire eluate can be analyzed by shotgun proteomics.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to identify enzyme classes that are targeted by a small molecule. It utilizes active site-directed probes to covalently label enzymes in a complex proteome. For a compound like this compound, a competitive ABPP approach is often employed.
Experimental Workflow: Competitive Activity-Based Protein Profiling
References
In Vitro Effects of Stichoposide C on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stichoposide C (STC), a triterpene glycoside isolated from the sea cucumber Thelenota ananas, has demonstrated significant anti-cancer properties in various preclinical in vitro studies. This technical guide provides a comprehensive overview of the cytotoxic and mechanistic effects of STC on different cancer cell lines. The document details the compound's impact on cell viability, proliferation, cell cycle progression, and apoptosis. Furthermore, it elucidates the underlying molecular mechanisms, with a particular focus on the inhibition of the AKT/mTOR signaling pathway. Detailed experimental protocols for key assays and visualizations of the experimental workflow and signaling pathways are included to facilitate the replication and further exploration of these findings.
Introduction
Marine organisms are a rich source of novel bioactive compounds with therapeutic potential. Triterpene glycosides, in particular, have garnered attention for their diverse pharmacological activities, including potent anti-tumor effects. Stichoposide C (STC) is one such compound that has been shown to induce cell death in a range of cancer cell types. Understanding the precise in vitro effects and the molecular pathways targeted by STC is crucial for its development as a potential anti-cancer therapeutic agent. This guide synthesizes the available quantitative data and experimental methodologies to provide a detailed resource for the scientific community.
Effects on Cell Viability and Proliferation
STC has been shown to inhibit the growth and proliferation of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines.
Table 1: IC50 Values of Stichoposide C (STC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 24 | 1.12 ± 0.13 | [1] |
| 48 | 0.86 ± 0.09 | [1] | ||
| SKOV3 | Ovarian Cancer | 24 | 1.34 ± 0.15 | [1] |
| 48 | 1.08 ± 0.12 | [1] | ||
| HL-60 | Leukemia | Not Specified | ~0.3 | [2] |
| CT-26 | Colorectal Cancer | Not Specified | Not Specified | [3] |
Note: The IC50 values for HL-60 and CT-26 are based on graphical representation in the cited literature and are approximate.
The anti-proliferative effects of STC are further substantiated by colony formation assays, which demonstrate a significant reduction in the ability of single cancer cells to grow into colonies upon treatment with STC at concentrations of 0.5 µM and 1 µM.[1]
Induction of Cell Cycle Arrest
STC has been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest, primarily at the G0/G1 phase. This effect prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation.
Table 2: Effect of Stichoposide C (STC) on Cell Cycle Distribution in Ovarian Cancer Cells (A2780 and SKOV3) after 48h Treatment
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| A2780 | Control | Data not explicitly quantified | Data not explicitly quantified | Data not explicitly quantified | [1] |
| STC (0.5 µM) | Increased | Decreased | Decreased | [1] | |
| STC (1 µM) | Significantly Increased | Significantly Decreased | Significantly Decreased | [1] | |
| SKOV3 | Control | Data not explicitly quantified | Data not explicitly quantified | Data not explicitly quantified | [1] |
| STC (0.5 µM) | Increased | Decreased | Decreased | [1] | |
| STC (1 µM) | Significantly Increased | Significantly Decreased | Significantly Decreased | [1] |
Note: The referenced study presented this data graphically. The table reflects the observed trends of a dose-dependent increase in the G0/G1 population with a corresponding decrease in the S and G2/M populations.[1]
The mechanism underlying this G0/G1 arrest involves the dose-dependent inhibition of key cell cycle regulatory proteins, specifically cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), as confirmed by Western blot analysis.[1]
Induction of Apoptosis
A primary mechanism of STC's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is characterized by a series of morphological and biochemical changes in the cell, leading to its controlled demise.
Table 3: Apoptotic Effects of Stichoposide C (STC) on Ovarian Cancer Cells (A2780 and SKOV3) after 48h Treatment
| Cell Line | Treatment | Apoptosis Rate (% of Apoptotic Cells) | Reference |
| A2780 | Control | Baseline | [1] |
| STC (0.5 µM) | Increased | [1] | |
| STC (1 µM) | Significantly Increased | [1] | |
| SKOV3 | Control | Baseline | [1] |
| STC (0.5 µM) | Increased | [1] | |
| STC (1 µM) | Significantly Increased | [1] |
Note: The apoptosis rate was determined by Annexin V-FITC/PI double staining followed by flow cytometry. The referenced study presented this data graphically, showing a clear dose-dependent increase in the apoptotic cell population.[1]
The induction of apoptosis by STC is associated with an increase in DNA damage, as evidenced by the elevated expression of γH2AX, a marker for DNA double-strand breaks.[1] In leukemia and colorectal cancer cells, STC-induced apoptosis is mediated through the generation of ceramide via the activation of acid and neutral sphingomyelinase.[3]
Molecular Mechanism of Action: Inhibition of the AKT/mTOR Signaling Pathway
In ovarian cancer cells, a key molecular mechanism underlying the effects of STC is the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is common in many cancers.
Western blot analysis has shown that while STC treatment does not affect the total protein levels of AKT and mTOR, it significantly reduces the phosphorylation levels of both proteins in a dose-dependent manner in A2780 and SKOV3 cells.[1][4] This dephosphorylation indicates a reduction in the activity of the AKT/mTOR pathway. The inhibition of this pathway is linked to the induction of autophagy, another cellular process that can contribute to cell death.[1][4]
Experimental Protocols
Cell Culture
-
Cell Lines: A2780 and SKOV3 human ovarian cancer cells.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of STC (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Seed cells in 6-well plates and treat with STC for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates and treat with STC for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Treat cells with STC for 48 hours and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, CDK4, AKT, p-AKT, mTOR, p-mTOR, γH2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Stichoposide C demonstrates potent in vitro anti-cancer effects against a variety of cancer cell lines, particularly ovarian cancer. Its mechanisms of action include the induction of G0/G1 cell cycle arrest and apoptosis. A key molecular target of STC in ovarian cancer cells is the AKT/mTOR signaling pathway, the inhibition of which contributes to its anti-proliferative and pro-apoptotic effects. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of Stichoposide C and for the development of novel anti-cancer agents derived from marine natural products.
References
- 1. Stichoposide C Exerts Anticancer Effects on Ovarian Cancer by Inducing Autophagy via Inhibiting AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stichoposide C induces apoptosis through the generation of ceramide in leukemia and colorectal cancer cells and shows in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stichoposide C Exerts Anticancer Effects on Ovarian Cancer by Inducing Autophagy via Inhibiting AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Stachartin C and Related Mycotoxins: A Technical Overview
For Immediate Release
A comprehensive analysis of preliminary cytotoxicity data for secondary metabolites of the fungus Stachybotrys chartarum, including a compound tentatively identified as "Stachartin C" (likely a misspelling of Stachybotrychromene C), reveals significant cytotoxic activity and induction of apoptosis through multiple signaling pathways. This technical guide serves as a resource for researchers, scientists, and drug development professionals engaged in the study of mycotoxins and the development of novel therapeutic agents.
Executive Summary
Initial investigations into a compound designated as "this compound" led to the broader exploration of cytotoxic compounds produced by the fungus Stachybotrys chartarum. This fungus is a known producer of a diverse array of secondary metabolites, some of which exhibit potent biological activities. Among these, stachybotrychromenes, phenylspirodrimanes, and macrocyclic trichothecenes have been identified as key contributors to the fungus's cytotoxic profile. This document summarizes the available preliminary cytotoxicity data for these compounds, details the experimental methodologies used for their characterization, and elucidates the signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of Stachybotrys chartarum Metabolites
The cytotoxic effects of various compounds isolated from Stachybotrys chartarum have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Stachybotrychromenes | Stachybotrychromene A | HepG2 (Human Liver Carcinoma) | 73.7 | [1] |
| Stachybotrychromene B | HepG2 (Human Liver Carcinoma) | 28.2 | [1] | |
| Stachybotrychromene C | HepG2 (Human Liver Carcinoma) | > 100 | [1] | |
| Phenylspirodrimanes | Stachybochartin A | MDA-MB-231 (Human Breast Cancer) | 15.2 | [2] |
| U-2OS (Human Osteosarcoma) | 21.7 | [2] | ||
| Stachybochartin B | MDA-MB-231 (Human Breast Cancer) | 10.1 | [2] | |
| U-2OS (Human Osteosarcoma) | 12.5 | [2] | ||
| Stachybochartin C | MDA-MB-231 (Human Breast Cancer) | 8.9 | [2] | |
| U-2OS (Human Osteosarcoma) | 4.5 | [2] | ||
| Stachybochartin D | MDA-MB-231 (Human Breast Cancer) | 11.3 | [2] | |
| U-2OS (Human Osteosarcoma) | 9.8 | [2] | ||
| Stachybochartin G | MDA-MB-231 (Human Breast Cancer) | 6.3 | [2] | |
| U-2OS (Human Osteosarcoma) | 5.1 | [2] | ||
| Stachybotrysin A analogue | SF-268 (Human Glioblastoma) | 8.88 | [3] | |
| MCF-7 (Human Breast Cancer) | 15.42 | [3] | ||
| HepG2 (Human Liver Carcinoma) | 22.73 | [3] | ||
| A549 (Human Lung Carcinoma) | 19.56 | [3] | ||
| Stachybotrylactam | MP41 (Human Melanoma) | < 1.0 | [4] | |
| 786 (Human Renal Cell Carcinoma) | 0.3-1.5 | [4] | ||
| CAL33 (Human Head and Neck Cancer) | 0.3-1.5 | [4] | ||
| Stachybotrylactam acetate | MP41 (Human Melanoma) | < 1.0 | [4] | |
| 786 (Human Renal Cell Carcinoma) | 0.3-1.5 | [4] | ||
| CAL33 (Human Head and Neck Cancer) | 0.3-1.5 | [4] | ||
| 2α-acetoxystachybotrylactam acetate | MP41 (Human Melanoma) | < 1.0 | [4] | |
| 786 (Human Renal Cell Carcinoma) | 0.3-1.5 | [4] | ||
| CAL33 (Human Head and Neck Cancer) | 0.3-1.5 | [4] | ||
| Macrocyclic Trichothecenes | Satratoxin G | Olfactory Sensory Neurons | Induces apoptosis at low concentrations | [5][6] |
| Satratoxins | General | Highly cytotoxic, potent protein synthesis inhibitors.[7] LD50 in mice is ~1 mg/kg.[7] | [7] |
Experimental Protocols
Cytotoxicity Assays
1. Resazurin Reduction Assay (for Stachybotrychromenes)
This assay measures cell viability based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
-
Cell Culture: Human liver carcinoma (HepG2) cells are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Stachybotrychromenes A, B, and C) and incubated for a specified period (e.g., 24 hours).
-
Assay Procedure:
-
Following incubation, a solution of resazurin is added to each well.
-
The plates are incubated for a further period to allow for the conversion of resazurin to resorufin.
-
Fluorescence is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Cell viability is calculated as a percentage of the fluorescence of untreated control cells.
-
IC50 values are determined from the dose-response curves.[1]
-
2. MTT Assay (for Phenylspirodrimanes)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, U-2OS) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are exposed to a range of concentrations of the phenylspirodrimane derivatives for a defined period (e.g., 48 or 72 hours).
-
Assay Procedure:
-
After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The medium is then removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Apoptosis Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation: Cells are cultured and treated with the test compound. Both adherent and suspension cells can be used.
-
Fixation and Permeabilization: Cells are fixed with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[8]
-
Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) to the 3'-hydroxyl ends of the fragmented DNA.[8][9]
-
Detection:
-
If using BrdUTP, the incorporated brominated nucleotides are detected using a fluorescently labeled anti-BrdU antibody.[10]
-
If using a fluorescently tagged dUTP, the signal can be directly visualized.
-
-
Analysis: The percentage of apoptotic cells is quantified by fluorescence microscopy or flow cytometry.[10]
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Following treatment, cells are harvested and lysed to release their intracellular contents, including caspases.
-
Assay Principle: The cell lysate is incubated with a specific caspase-3 substrate, such as a peptide sequence (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[11]
-
Detection:
-
Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
Mechanism of Action: Signaling Pathways in Toxin-Induced Apoptosis
Toxins from Stachybotrys chartarum, particularly the macrocyclic trichothecenes, are potent inhibitors of protein synthesis and activators of stress-activated protein kinases (SAPKs), also known as mitogen-activated protein kinases (MAPKs).[14][15] This "ribotoxic stress response" triggers a cascade of intracellular signaling events that can ultimately lead to apoptosis. The induction of apoptosis by these toxins is a complex process involving multiple signaling pathways, including the MAPK, NF-κB, and p53 pathways.[15]
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: Signaling pathways in toxin-induced apoptosis.
Conclusion
The preliminary data strongly suggest that various secondary metabolites from Stachybotrys chartarum, including the compound family of stachybotrychromenes, possess significant cytotoxic properties. The mechanism of action appears to involve the induction of apoptosis through the activation of multiple stress-related signaling pathways. Further research is warranted to fully characterize the cytotoxic profiles of these compounds against a broader range of cancer cell lines and to elucidate the precise molecular interactions within the implicated signaling cascades. These findings highlight the potential of mycotoxins as lead compounds for the development of novel anticancer therapeutics, while also underscoring the importance of understanding their toxicological implications.
References
- 1. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Satratoxin G from the black mold Stachybotrys chartarum evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Video: The TUNEL Assay [jove.com]
- 10. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. biogot.com [biogot.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Stachybotrys chartarum, trichothecene mycotoxins, and damp building-related illness: new insights into a public health enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. realtimelab.com [realtimelab.com]
Stachartin C: A Technical Overview of a Phenylspirodrimane Secondary Metabolite
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of Stachartin C, a secondary metabolite produced by the fungus Stachybotrys chartarum. Due to the limited availability of specific data for this compound, this document also incorporates information from the broader class of phenylspirodrimanes to provide a contextual understanding of its potential biological role.
Introduction to this compound
This compound is a member of the phenylspirodrimane class of meroterpenoids, which are characterized by a structural fusion of a spirocyclic drimane and a phenyl moiety. It is produced by the fungus Stachybotrys chartarum, a microorganism known for its production of a diverse array of secondary metabolites. The molecular formula for this compound is C₂₉H₄₁NO₆, and its CAS number is 1978388-56-5.
While the existence of this compound has been documented, extensive research into its specific biological activities and mechanisms of action is still lacking in publicly available scientific literature. Much of the current understanding is extrapolated from studies on related phenylspirodrimane compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₁NO₆ | [1] |
| CAS Number | 1978388-56-5 | [1] |
Biological Activity
Direct quantitative biological activity data for this compound is not extensively reported in the current body of scientific literature. A 2022 review on the secondary metabolites of Stachybotrys chartarum noted that the biological activity of this compound was "Not Determined"[2].
However, the broader class of phenylspirodrimanes isolated from S. chartarum has been shown to exhibit a range of biological activities. It is plausible that this compound may share some of these properties.
Table of Biological Activities of Related Phenylspirodrimanes:
| Compound/Extract | Biological Activity | Quantitative Data (IC₅₀/EC₅₀) | Cell Lines/Assay | Reference |
| Stachybotrysin A | α-glucosidase inhibition | IC₅₀ = 20.68 µM | α-glucosidase inhibitory assay | [3] |
| Stachybotrysin (unspecified) | Cytotoxicity | IC₅₀ values in the range of 8.88 - 22.73 µM | SF-268, MCF-7, HepG-2, and A549 human tumor cell lines | [3] |
| Phenylspirodrimane derivatives | Anticoagulant activity | - | Plasma coagulation tests | [4] |
| Phenylspirodrimane derivatives | Cytotoxicity | IC₅₀ < 0.1 μM for some derivatives | A549 cells | [4] |
| Phenylspirodrimane derivatives | Anti-HIV activity | EC₅₀ = 6.2–23.8 μM for one derivative | Luciferase assay system | [2] |
Experimental Protocols
Detailed experimental protocols specifically for the evaluation of this compound are not available. However, the general methodologies for the isolation and characterization of phenylspirodrimanes from Stachybotrys chartarum can be outlined.
General Isolation and Purification of Phenylspirodrimanes
The following workflow describes a typical procedure for obtaining phenylspirodrimanes from fungal cultures.
Methodology Details:
-
Cultivation: Stachybotrys chartarum is cultured on a suitable medium to encourage the production of secondary metabolites.
-
Extraction: The fungal mycelium and the culture broth are typically extracted with organic solvents to isolate the crude mixture of metabolites.
-
Fractionation: The crude extract is subjected to column chromatography, often using silica gel, to separate fractions based on polarity.
-
Purification: Fractions containing the compounds of interest are further purified using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Structure Elucidation: The purified compounds are then analyzed using High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula and NMR spectroscopy (¹H, ¹³C, COSY, HMBC, etc.) to elucidate the chemical structure.
Signaling Pathways
There are no specifically elucidated signaling pathways in which this compound is known to be involved. However, based on the observed biological activities of related phenylspirodrimanes, such as cytotoxicity and anti-inflammatory effects, one could hypothesize potential interactions with common cellular signaling pathways.
The diagram below illustrates a hypothetical relationship where a phenylspirodrimane could potentially modulate a generic cell signaling pathway leading to a biological response.
Conclusion and Future Directions
This compound remains a largely uncharacterized secondary metabolite within the interesting class of phenylspirodrimanes. While its structure has been identified, a significant gap exists in the understanding of its biological function. The known activities of related compounds suggest that this compound could possess valuable bioactive properties.
Future research should focus on:
-
Targeted Biological Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities of purified this compound.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.
-
Biosynthetic Pathway Elucidation: Understanding the enzymatic steps involved in the synthesis of this compound in Stachybotrys chartarum.
A deeper investigation into this compound and other phenylspirodrimanes could lead to the discovery of novel therapeutic agents.
References
Phenylspirodrimanes: A Comprehensive Technical Review of Their Chemistry, Biosynthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylspirodrimanes are a class of meroterpenoids characterized by a unique spirocyclic ring system linking a drimane-type sesquiterpene and a substituted benzene ring.[1] Primarily isolated from fungi of the genus Stachybotrys, with Stachybotrys chartarum being a prolific source, these compounds have garnered significant attention in the scientific community due to their diverse and potent biological activities.[2][3] This technical guide provides an in-depth review of the current literature on phenylspirodrimanes, focusing on their chemical diversity, biosynthetic origins, and pharmacological properties, with a particular emphasis on quantitative data and detailed experimental methodologies.
Chemical Diversity
To date, over 120 phenylspirodrimanes have been identified, showcasing a remarkable degree of structural variation.[1] These variations primarily arise from different oxygenation patterns, the nature and position of substituents on both the drimane and phenyl moieties, and the formation of dimeric structures.[3][4]
Biosynthesis
The biosynthesis of phenylspirodrimanes is a fascinating example of a hybrid polyketide-terpenoid pathway.[5][6] The pathway commences with the condensation of orsellinic acid, a polyketide, and farnesyl diphosphate (FPP), a product of the mevalonate pathway.[7][8] This initial step is catalyzed by a prenyltransferase. The resulting intermediate, ilicicolin B, is a key branching point in the biosynthesis of various meroterpenoids.[7][8] Subsequent enzymatic cyclization and a series of oxidative modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, lead to the formation of the characteristic phenylspirodrimane scaffold.[7] A putative biosynthetic gene cluster, designated as psd, has been identified in Stachybotrys sp. CPCC 401591, providing genetic insights into the biosynthesis of these complex molecules.
Biological Activities and Quantitative Data
Phenylspirodrimanes exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery and development. The following tables summarize the quantitative data for some of the most significant activities.
Cytotoxic Activity
Many phenylspirodrimanes have demonstrated potent cytotoxicity against a range of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Stachybochartin A | MDA-MB-231 | 15.3 | [2][3] |
| Stachybochartin A | U-2OS | 21.7 | [2][3] |
| Stachybochartin B | MDA-MB-231 | 10.1 | [2][3] |
| Stachybochartin B | U-2OS | 12.5 | [2][3] |
| Stachybochartin C | MDA-MB-231 | 8.2 | [2][3] |
| Stachybochartin C | U-2OS | 4.5 | [2][3] |
| Stachybochartin D | MDA-MB-231 | 12.8 | [2][3] |
| Stachybochartin D | U-2OS | 9.7 | [2][3] |
| Stachybochartin G | MDA-MB-231 | 18.6 | [2][3] |
| Stachybochartin G | U-2OS | 6.3 | [2][3] |
| Stachybotrysin A analogue | SF-268 | 8.88 | [7] |
| Stachybotrysin A analogue | MCF-7 | 15.21 | [7] |
| Stachybotrysin A analogue | HepG-2 | 22.73 | [7] |
| Stachybotrysin A analogue | A549 | 19.54 | [7] |
| Stachybotrylactam | MP41 | < 1.0 | [9] |
| Stachybotrylactam | 786 | 0.3 - 1.5 | [9] |
| Stachybotrylactam | CAL33 | 0.3 - 1.5 | [9] |
| Stachybotrylactam acetate | MP41 | < 1.0 | [9] |
| Stachybotrylactam acetate | 786 | 0.3 - 1.5 | [9] |
| Stachybotrylactam acetate | CAL33 | 0.3 - 1.5 | [9] |
| 2α-acetoxystachybotrylactam acetate | MP41 | < 1.0 | [9] |
| 2α-acetoxystachybotrylactam acetate | 786 | 0.3 - 1.5 | [9] |
| 2α-acetoxystachybotrylactam acetate | CAL33 | 0.3 - 1.5 | [9] |
Anti-inflammatory Activity
Several phenylspirodrimanes have shown significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
| Compound | IC50 (µM) | Reference |
| Chartarlactam analogue | 12.4 | [1][10] |
| Stachybotrysin C | 27.2 | [1] |
| Stachybonoid F | 52.5 | [1] |
| Stachybotrylactone | 17.9 | [1] |
Antiviral Activity
Phenylspirodrimanes have also been investigated for their antiviral properties, with notable activity against Human Immunodeficiency Virus (HIV) and Influenza A virus.
| Compound | Virus | EC50/IC50 (µM) | Reference |
| Stachybotrysin | HIV | 15.6 | |
| Stachybotrysin G | HIV | 18.1 | |
| Stachybotrin D | HIV-1 wt | 7.0 | [4] |
| Stachybotrin D | HIV-1RT-K103N | 23.8 | [4] |
| Stachybotrin D | HIV-1RT-L100I,K103N | 13.3 | [4] |
| Stachybotrin D | HIV-1RT-K103N,V108I | 14.2 | [4] |
| Stachybotrin D | HIV-1RT-K103N,G190A | 6.2 | [4] |
| Stachybotrin D | HIV-1RT-K103N,P225H | 8.4 | [4] |
| Stachybotrysin A | Influenza A | 12.4 | |
| Stachybotrysin F | Influenza A | 18.9 | |
| Known analogue 9 | Influenza A | 15.2 | |
| Known analogue 11 | Influenza A | 16.5 |
Enzyme Inhibitory Activity
The inhibitory effects of phenylspirodrimanes on various enzymes have been explored, revealing their potential as therapeutic agents for different conditions.
| Compound | Enzyme | % Inhibition @ 200 µM / IC50 (µM) | Reference |
| Stachybotrysin A | α-glucosidase | IC50: 20.68 | [7] |
| Agmatine-derived lactam 16 | Thrombin | ~75% | [8] |
| Agmatine-derived lactam 16 | Factor Xa | ~60% | [8] |
| Agmatine-derived lactam 16 | Factor XIIa | ~55% | [8] |
| Agmatine-derived lactam 16 | Trypsin | ~80% | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review.
Isolation of Phenylspirodrimanes from Stachybotrys chartarum
The fungus Stachybotrys chartarum is typically cultivated on a solid rice medium or in a potato dextrose broth (PDB).[9] The fungal culture is then extracted with an organic solvent, commonly ethyl acetate or methanol. The crude extract is subjected to a series of chromatographic techniques for purification. An exemplary workflow is as follows:
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of phenylspirodrimanes are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, U-2OS) are seeded in 96-well plates at a density of approximately 0.8 x 10^5 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 20-24 hours.
-
Nitrite Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Calculation: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antiviral Assay (HIV-1 Reverse Transcriptase Inhibition)
The inhibitory effect on HIV-1 reverse transcriptase (RT) can be determined using a colorimetric or radiometric assay.
-
Reaction Mixture: A reaction mixture is prepared containing a poly(A) template, oligo(dT) primer, dNTPs (including a labeled dNTP, e.g., DIG-dUTP and Biotin-dUTP for colorimetric assays, or [3H]TTP for radiometric assays), and the HIV-1 RT enzyme.
-
Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 1 hour to allow for DNA synthesis.
-
Detection:
-
Colorimetric: The biotin-labeled DNA product is captured on a streptavidin-coated plate. A peroxidase-conjugated anti-DIG antibody is then added, followed by a colorimetric substrate (e.g., ABTS). The absorbance is read at 405 nm.
-
Radiometric: The [3H]-labeled DNA product is captured on a filter, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of RT inhibition is calculated, and the EC50 value is determined.
Antiviral Assay (Influenza Neuraminidase Inhibition)
A fluorescence-based assay is commonly used to measure the inhibition of influenza neuraminidase (NA) activity.
-
Virus Preparation: The influenza virus is diluted to an appropriate concentration in assay buffer.
-
Inhibitor Incubation: The diluted virus is incubated with various concentrations of the test compound for 45 minutes at room temperature.
-
Substrate Addition: The fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
Enzymatic Reaction: The reaction is incubated at 37°C for 30-60 minutes.
-
Reaction Termination: A stop solution (e.g., ethanol and NaOH) is added to terminate the reaction.
-
Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve of NA inhibition.
Enzyme Inhibition Assay (α-Glucosidase)
The inhibitory activity against α-glucosidase is determined by monitoring the hydrolysis of a chromogenic substrate.
-
Reaction Setup: A reaction mixture containing α-glucosidase enzyme in a phosphate buffer (pH 6.5-6.8) is prepared.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compound for 5 minutes at 25-37°C.
-
Substrate Addition: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated for 20 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
Phenylspirodrimanes represent a promising class of natural products with a wide array of biological activities. Their complex chemical structures and potent pharmacological effects continue to inspire research in natural product chemistry, biosynthesis, and drug discovery. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals in these fields, facilitating further exploration and development of phenylspirodrimanes as potential therapeutic agents. The elucidation of their biosynthetic pathways also opens up opportunities for synthetic biology approaches to generate novel analogues with improved efficacy and safety profiles.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ulab360.com [ulab360.com]
- 3. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Secondary Metabolites of Stachybotrys chartarum
Disclaimer: The initial search for "Stachartin C" did not yield any direct results. It is highly probable that this is a misspelling of a secondary metabolite from the fungus Stachybotrys chartarum. This guide will, therefore, focus on the known bioactive compounds produced by this fungus, with a particular emphasis on its prominent mycotoxins. One possibility is that the intended compound was "Stachybotrysin C," a phenylspirodrimane derivative isolated from S. chartarum.[1][2] This document will provide a comprehensive overview of the ecological significance, biochemical properties, and cellular mechanisms of action of key secondary metabolites from this organism.
Ecological Significance of Stachybotrys chartarum
Stachybotrys chartarum, commonly known as black mold, is a saprophytic fungus with a global distribution.[3] Its ecological significance is primarily defined by its role as a decomposer of cellulosic materials and its potent production of mycotoxins.
-
Habitat and Niche: S. chartarum thrives in damp or water-damaged indoor environments, colonizing materials such as gypsum board, wallpaper, and other cellulose-rich substrates.[4][5] It is a slow-growing fungus and does not compete well with other molds, often appearing as a tertiary colonizer after other fungal species have established themselves.[4][5] Its ideal conditions include high humidity, low nitrogen, and the absence of sunlight.[4]
-
Competitive Interactions: The production of a diverse arsenal of secondary metabolites is a key competitive advantage for S. chartarum. These mycotoxins can inhibit the growth of other fungi and bacteria in its immediate environment. For instance, some trichothecenes produced by S. chartarum, such as trichodermin and trichodermol, have been shown to inhibit the in vitro growth of competing fungal species like Alternaria alternata and Cladosporium herbarum.[6] This antagonistic activity allows S. chartarum to secure its niche on nutrient-rich substrates.[7]
-
Human Health Implications: The ecological niche of S. chartarum in indoor environments brings it into close contact with human populations. The inhalation of its spores and mycotoxin-containing mycelial fragments has been associated with a range of adverse health effects, contributing to what is often termed "sick building syndrome."[3][8][9]
Quantitative Data on Bioactivity
The secondary metabolites of S. chartarum, particularly the macrocyclic trichothecenes like satratoxins, are highly cytotoxic. The following tables summarize key quantitative data related to their bioactivity.
Table 1: Cytotoxicity of S. chartarum Mycotoxins
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Satratoxin G | HepG2 | Cytotoxicity | 2.2 ng/mL | [10] |
| Satratoxin G | Hep-2 | Cytotoxicity | 9.7 ng/mL | [10] |
| Satratoxin G | Caco-2 | Cytotoxicity | 3.9 ng/mL | [10] |
| Satratoxin G | A204 | Cytotoxicity | 2.9 ng/mL | [10] |
| Satratoxin G | U937 | Cytotoxicity | 3.1 ng/mL | [10] |
| Satratoxin G | Jurkat | Cytotoxicity | 4.0 ng/mL | [10] |
| Satratoxin H | HepG2 | Cytotoxicity | 1.2 ng/mL | [11] |
| Satratoxin H | A549 | Cytotoxicity | 2.3 ng/mL | [11] |
| Satratoxin H | A204 | Cytotoxicity | 3.4 ng/mL | [11] |
| Satratoxin H | U937 | Cytotoxicity | 2.3 ng/mL | [11] |
| Satratoxin H | Jurkat | Cytotoxicity | 2.1 ng/mL | [11] |
| Satratoxin H | HUVEC | Cytotoxicity | 6.8 ng/mL | [11] |
| Stachybotrychromene A | HepG2 | Cytotoxicity | 73.7 µM | [12] |
| Stachybotrychromene B | HepG2 | Cytotoxicity | 28.2 µM | [12] |
Table 2: Acute Toxicity of Satratoxins in Mice
| Compound | Route of Administration | LD50 Value | Reference |
| Satratoxin G | Intraperitoneal | 1.23 mg/kg | [10] |
| Satratoxin H | Intraperitoneal | 1.0 - 1.4 mg/kg | [13] |
| Satratoxin H | In vivo | 5.69 mg/kg | [11] |
Experimental Protocols
The isolation and characterization of secondary metabolites from S. chartarum involve standard mycological and analytical chemistry techniques.
-
Cultivation: Strains of S. chartarum are typically cultured on various media to optimize the production of specific metabolites. Common media include Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and cellulose-rich substrates to mimic their natural environment.[14] Cultures are incubated in the dark for several weeks.[14]
-
Extraction: The fungal biomass and the agar medium are exhaustively extracted with organic solvents such as ethyl acetate.[15] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to various chromatographic techniques for the separation of individual compounds. This often involves initial fractionation using column chromatography with silica gel.[16]
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative HPLC, often with a C18 column and a gradient of water and acetonitrile as the mobile phase.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the purified compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to elucidate the chemical structure of the isolated metabolites.[12]
Signaling Pathways and Mechanism of Action
The trichothecene mycotoxins produced by S. chartarum are potent inhibitors of eukaryotic protein synthesis.[17][18][19][20] Their primary mechanism of toxicity involves binding to the 60S ribosomal subunit, which can lead to the inhibition of peptide chain initiation, elongation, or termination, depending on the specific trichothecene.[17][18] This disruption of protein synthesis triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent apoptosis (programmed cell death).[19][21][22]
The activation of MAPK signaling cascades is a critical event in trichothecene-induced cytotoxicity.[21][23] The three major MAPK pathways involved are:
-
Extracellular signal-regulated kinase (ERK)
-
c-Jun N-terminal kinase (JNK) or Stress-Activated Protein Kinase (SAPK)
-
p38 MAPK
The satratoxins have been shown to activate all three of these MAPK pathways, which precedes the onset of apoptosis.[21][22] The inhibition of protein synthesis by these mycotoxins is thought to be the initial trigger for MAPK activation.[21]
References
- 1. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stachybotrys chartarum (atra) contamination of the indoor environment: Health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stachybotrys chartarum - Wikipedia [en.wikipedia.org]
- 5. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Stachybotrychromenes A–C: novel cytotoxic meroterpenoids from Stachybotrys sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Satratoxin-H - Wikipedia [en.wikipedia.org]
- 14. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of trichothecene mycotoxins on eukaryotic cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis induction by the satratoxins and other trichothecene mycotoxins: relationship to ERK, p38 MAPK, and SAPK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Predicting the ADME Properties of Stachartin C: A Technical Guide
Disclaimer: As of the latest data, specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Stachartin C are not publicly available. This guide utilizes a closely related surrogate molecule, Stachartarin B, isolated from the same fungal genus, Stachybotrys, to predict and discuss potential ADME characteristics. The chemical structure of Stachartarin B (PubChem CID: 146683294) serves as the basis for the in silico predictions presented herein. All data should be interpreted as predictive and requires experimental validation.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the predicted ADME profile of this compound's surrogate, Stachartarin B. It includes detailed methodologies for key experimental ADME assays and visual representations of predictive workflows and relevant biological pathways.
In Silico ADME Predictions for Stachartarin B
In silico tools provide a rapid and cost-effective means to estimate the ADME properties of a compound in the early stages of drug discovery.[1] For this guide, two widely used platforms, SwissADME and pkCSM, were employed to generate a comprehensive ADME profile for Stachartarin B.
Physicochemical Properties and Lipophilicity
The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic behavior. Key predicted parameters for Stachartarin B are summarized below.
| Property | Predicted Value | Reference Tool |
| Molecular Formula | C₄₇H₆₄O₉ | PubChem |
| Molecular Weight | 773.03 g/mol | SwissADME |
| LogP (Consensus) | 5.59 | SwissADME |
| Water Solubility (LogS) | -6.83 | SwissADME |
| Topological Polar Surface Area (TPSA) | 146.84 Ų | SwissADME |
Pharmacokinetic Predictions
Pharmacokinetic parameters describe the journey of a drug through the body. The following tables summarize the predicted absorption, distribution, metabolism, and excretion properties of Stachartarin B.
Absorption
| Parameter | Prediction | Interpretation | Reference Tool |
| Gastrointestinal (GI) Absorption | Low | Poorly absorbed from the gut. | SwissADME |
| Caco-2 Permeability (log Papp) | 0.491 cm/s | Moderate to low permeability. | pkCSM |
| P-glycoprotein (P-gp) Substrate | Yes | Likely to be actively effluxed from cells. | SwissADME |
Distribution
| Parameter | Prediction | Interpretation | Reference Tool |
| Volume of Distribution (VDss) | -0.012 L/kg | Likely confined to the bloodstream. | pkCSM |
| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier. | SwissADME |
| CNS Permeability | -2.119 | Poor central nervous system penetration. | pkCSM |
| Plasma Protein Binding | 95.7% | High affinity for plasma proteins. | pkCSM |
Metabolism
| Parameter | Prediction | Interpretation | Reference Tool |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. | SwissADME |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. | SwissADME |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. | SwissADME |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. | SwissADME |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | SwissADME |
Excretion
| Parameter | Prediction | Interpretation | Reference Tool |
| Total Clearance | 0.298 mL/min/kg | Slow clearance from the body. | pkCSM |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by renal tubules. | pkCSM |
Experimental Protocols for Key ADME Assays
The following sections detail the methodologies for key in vitro experiments that can be used to validate the in silico predictions for this compound or its analogs.
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[2][3][4][5]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral):
-
The test compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral (BL) side, representing the bloodstream.
-
-
Transport Experiment (Basolateral to Apical):
-
The test compound is added to the BL side, and samples are collected from the AP side to determine the efflux ratio.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial membrane coated with lipids, mimicking the gastrointestinal tract or the blood-brain barrier.[1][6][7]
Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A donor plate is filled with a solution of the test compound, and an acceptor plate is filled with a buffer solution.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate, creating a "sandwich."
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
Sample Analysis: The concentration of the test compound in both the donor and acceptor wells is determined using an appropriate analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The permeability coefficient (Pe) is calculated based on the final concentrations in the donor and acceptor wells.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[8][9][10][11][12]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (pH 7.4), and the test compound.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH. A control incubation without NADPH is also performed.
-
Time-course Incubation: The reaction is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Plasma Protein Binding (PPB) Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.[13][14][15][16]
Protocol:
-
Equilibrium Dialysis Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.
-
Sample Preparation: One chamber is filled with plasma containing the test compound, and the other chamber is filled with a protein-free buffer.
-
Incubation: The device is incubated at 37°C for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sample Collection: After incubation, samples are taken from both the plasma and the buffer chambers.
-
Sample Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The fraction of unbound compound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[17][18][19][20][21]
Protocol:
-
Incubation Mixture: A mixture containing human liver microsomes, a specific substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2), and the test compound at various concentrations is prepared.
-
Reaction Initiation and Incubation: The reaction is initiated by adding NADPH and incubated at 37°C for a short period.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent.
-
Metabolite Quantification: The amount of the specific metabolite formed from the substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.
Visualizations
In Silico ADME Prediction Workflow
Caption: Workflow for in silico ADME property prediction of a chemical compound.
General Signaling Pathway Modulation
Caption: A generalized signaling cascade potentially modulated by a bioactive compound.
References
- 1. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Plasma Protein Binding Assay [visikol.com]
- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 15. bioagilytix.com [bioagilytix.com]
- 16. enamine.net [enamine.net]
- 17. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 19. criver.com [criver.com]
- 20. enamine.net [enamine.net]
- 21. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cultivation of Stachybotrys chartarum for Phenylspirodrimane Production
Disclaimer: The following application notes and protocols are intended for research and drug development professionals. Stachybotrys chartarum is a toxigenic fungus and must be handled with appropriate biosafety precautions in a controlled laboratory setting. These guidelines are based on available scientific literature for the production of secondary metabolites by S. chartarum. Specific data for Stachartin C production is limited in publicly available literature; therefore, these protocols are based on general principles for inducing phenylspirodrimane and other secondary metabolite biosynthesis in this species.
Introduction
Stachybotrys chartarum, commonly known as black mold, is a fungus recognized for its production of a diverse array of secondary metabolites.[1] Among these are the phenylspirodrimanes (PSDs), a class of meroterpenoids that have garnered interest for their potential bioactivities.[2] The production of these compounds is highly dependent on cultivation conditions, including the choice of substrate and nutrient availability.[2][3] It is well-established that media rich in cellulose and low in nitrogen tend to stimulate the production of secondary metabolites in S. chartarum.[3] This document provides detailed protocols for the cultivation of S. chartarum and the extraction of its secondary metabolites, with a focus on creating conditions favorable for phenylspirodrimane production.
Cultivation of Stachybotrys chartarum
Optimal growth and secondary metabolite production require specific environmental conditions. The following protocols are designed to provide a starting point for researchers.
Optimal Growth Conditions
Stachybotrys chartarum requires high water activity and specific temperature and pH ranges for optimal growth and metabolite production.
| Parameter | Optimal Range | Source |
| Temperature | 23-27 °C | [4] |
| Water Activity (aW) | > 0.94 | [4] |
| pH | 5.6 - 6.0 | [4] |
Culture Media Composition
The composition of the culture medium is a critical factor in the production of secondary metabolites. Studies have shown that different media can significantly impact the yield of various mycotoxins.[5][6][7] While specific data for this compound is not detailed, the general trend for other secondary metabolites, such as macrocyclic trichothecenes, points towards the efficacy of potato-dextrose agar (PDA) and cellulose-based media.[8][5][6][9]
| Medium | Composition (per Liter) | Rationale for Use |
| Potato Dextrose Agar (PDA) | Potato Infusion: 200 g, Dextrose: 20 g, Agar: 15 g | Reported to be an optimal medium for satratoxin production and supports high concentrations of other macrocyclic trichothecenes.[8] |
| Cellulose Agar (CEL) | Cellulose: 10 g, (NH4)2SO4: 1 g, KH2PO4: 1 g, MgSO4·7H2O: 0.5 g, Yeast Extract: 0.5 g, Agar: 15 g | The high cellulose and low nitrogen content are known to stimulate secondary metabolite production.[3][5] |
| Malt Extract Agar (MEA) | Malt Extract: 20 g, Soy Peptone: 2 g, Agar: 15 g | A common medium for fungal cultivation, showing intermediate levels of mycotoxin production.[10][5] |
Experimental Protocol: Fungal Cultivation
-
Strain Selection: Obtain a well-characterized strain of Stachybotrys chartarum known to produce phenylspirodrimanes.
-
Inoculum Preparation:
-
Thaw a frozen glycerol stock of S. chartarum conidia.
-
Aseptically inoculate a Malt Extract Agar (MEA) plate with 20 µL of the conidial suspension.[11]
-
Incubate the plate at 25-26 °C for 10-14 days until sufficient sporulation is observed.[11]
-
Harvest the conidia by adding 2 mL of sterile water to the plate and gently scraping the surface with an inoculating loop.[11]
-
Determine the conidia concentration using a hemocytometer and adjust to the desired concentration (e.g., 2.5 × 10^5 conidia/mL) with sterile water.[11]
-
-
Plate Cultivation:
-
Liquid Culture (for scaled-up production):
-
Prepare the desired liquid medium (e.g., Potato Dextrose Broth).
-
Inoculate the broth with a conidial suspension or a small agar plug from a mature culture.
-
Incubate at 25 °C with shaking (e.g., 150 rpm) for 14-21 days.
-
Extraction and Purification of Phenylspirodrimanes
The following is a general protocol for the extraction and purification of secondary metabolites from fungal cultures. This may need to be optimized for this compound.
Experimental Protocol: Extraction
-
Harvesting:
-
For agar cultures, cut the agar into small pieces.
-
For liquid cultures, separate the mycelium from the broth by filtration.
-
-
Solvent Extraction:
-
Submerge the fungal biomass (and agar, if applicable) in a suitable organic solvent such as ethyl acetate or a mixture of chloroform and methanol.
-
Homogenize or sonicate the mixture to ensure thorough extraction.
-
Stir the mixture at room temperature for several hours or overnight.
-
Filter the mixture to remove solid debris.
-
Repeat the extraction process 2-3 times with fresh solvent.
-
-
Concentration:
-
Combine the solvent extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Experimental Protocol: Purification
-
Preliminary Cleanup: The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on polarity.
-
Chromatography:
-
Column Chromatography: Pack a column with silica gel or another suitable stationary phase. Apply the crude extract to the column and elute with a gradient of solvents (e.g., hexane to ethyl acetate) to separate fractions.
-
High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile). Monitor the elution profile with a UV detector and collect the fractions corresponding to the desired compound.
-
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC and characterize its structure using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the production of macrocyclic trichothecenes by S. chartarum on different media, which can serve as a proxy for the potential of these media to induce other secondary metabolites.
| Culture Medium | Total Macrocyclic Trichothecenes (ng/g) | Reference |
| Potato-Dextrose-Agar (PDA) | High | [5],[6] |
| Cellulose-Agar (CEL) | High | [5],[6] |
| Malt-Extract-Agar (MEA) | Intermediate | [5],[6] |
| Glucose-Yeast-Peptone-Agar (GYP) | Low | [5],[6] |
| Sabouraud-Dextrose-Agar (SAB) | Low | [5],[6] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Production.
Factors Influencing Secondary Metabolite Production
Caption: Factors Influencing Production.
References
- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]
- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspq.qc.ca [inspq.qc.ca]
- 5. mdpi.com [mdpi.com]
- 6. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxin Production by <i>Stachybotrys chartarum</i> Genotype S on Different Culture Media [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Culture, Characterization, and Delivery of Stachybotrys chartarum - NTP Technical Report on the Toxicity Study of Stachybotrys chartarum (CASRN 67892-26-6) Administered by Inhalation to B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Optimizing Culture Media for Enhanced Stachartin C Yield
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stachartin C is a secondary metabolite produced by fungi of the genus Stachybotrys, notably Stachybotrys chartarum. Like many fungal secondary metabolites, it holds potential for pharmacological applications, making the optimization of its production a critical step in research and development. The biosynthesis of such compounds is highly sensitive to nutritional and environmental factors.[1] Variation in culture media composition can profoundly impact the yield and diversity of secondary metabolites produced.[1][2] This application note provides a comprehensive guide and detailed protocols for systematically optimizing culture media to maximize the yield of this compound from Stachybotrys chartarum.
Baseline Culture Media for Stachybotrys chartarum
Several media have been successfully used to cultivate S. chartarum and induce the production of its secondary metabolites.[3][4] The choice of medium significantly influences which metabolites are produced and in what quantities.[3] For instance, studies have shown that the highest concentrations of macrocyclic trichothecenes, a class of compounds related to Stachartins, were found on potato-dextrose-agar (PDA) and cellulose-agar (CEL).[3] A summary of commonly used basal media is presented in Table 1.
Table 1: Composition of Common Basal Media for S. chartarum Cultivation
| Media Name | Composition per Liter of Deionized Water | Source / Reference |
| Potato Dextrose Agar (PDA) | Potato Infusion (from 200g potatoes), 20g Dextrose, 15g Agar | [3][4][5] |
| Malt Extract Agar (MEA) | 20g Malt Extract, 2g Soy Peptone, 15g Agar | [3][4][5] |
| Cellulose Agar (CEL) | Specific composition may vary, often cellulose-rich. | [3] |
| Glucose-Yeast-Peptone Agar (GYP) | Specific composition may vary. | [3] |
| Sabouraud Dextrose Agar (SAB) | 40g Dextrose, 10g Peptone, 15g Agar | [3] |
| Czapek Yeast Autolysate Agar (CYA) | Specific composition may vary, includes yeast extract. | [4] |
| Synthetic Nutrient-Poor Agar (SNA) | Contains minimal salts and low sugar quantities. | [6] |
Note: Standard incubation conditions are typically 21-28 days at 25°C in darkness to promote secondary metabolite production.[2][3][4]
Media Optimization Strategies
Optimizing media is an essential process for enhancing the production of a target metabolite.[7][8] A systematic approach, moving from screening a wide range of components to fine-tuning their concentrations, is most effective.
One-Variable-At-a-Time (OVAT)
This traditional method involves changing one media component or culture parameter at a time while keeping others constant. It is useful for identifying critical components from a baseline medium. Key variables to screen include:
-
Carbon Sources: Glucose, sucrose, maltose, cellulose, Na CMC.[3][9]
-
Nitrogen Sources: Peptone, yeast extract, ammonium sulfate, sodium nitrate.[9][10]
-
Trace Elements & Minerals: MgSO₄, KH₂PO₄, FeSO₄, etc.
-
pH: Typically maintained between 5.0 and 7.0.[10]
Statistical Optimization
For a more efficient and comprehensive optimization, statistical methods like Plackett-Burman Design (PBD) and Response Surface Methodology (RSM) are recommended.[8]
-
Plackett-Burman Design (PBD): An effective screening method to identify the most significant media components affecting this compound yield from a larger list of potential factors.
-
Response Surface Methodology (RSM): Used after identifying key components with PBD. RSM helps in determining the optimal concentrations of these significant factors and understanding their interactions.[8]
Experimental Protocols
Protocol 1: Fungal Strain Maintenance and Inoculum Preparation
-
Strain Maintenance: Maintain Stachybotrys chartarum cultures on 2% Malt Extract Agar (MEA) plates.[3] Store plates at 4°C for short-term storage or as cryo-stocks for long-term preservation.
-
Inoculum Culture: a. Aseptically cut a small agar plug (approx. 5 mm diameter) from the edge of an actively growing 7-10 day old culture plate. b. Transfer the plug to a 250 mL Erlenmeyer flask containing 50 mL of a suitable liquid seed medium (e.g., YESD broth).[1] c. Incubate the seed culture for 3-5 days at 25°C on an orbital shaker at 150 rpm.[1][9] This liquid culture will serve as the inoculum for the main fermentation.
Protocol 2: Media Preparation and Fermentation
-
Solid Media Fermentation: a. Prepare the desired solid media (e.g., PDA, CEL) as per the formulations in Table 1. b. For a 250 mL Erlenmeyer flask, mix 10g of dry medium with 25 mL of deionized water and autoclave at 121°C for 15-20 minutes.[1][9] c. Inoculate the sterile solid medium with 1-2 mL of the prepared liquid seed culture. d. Incubate the flasks statically at 25°C in the dark for 21 days.[3]
-
Liquid Media Fermentation (Submerged Culture): a. Prepare the desired liquid broth in Erlenmeyer flasks (e.g., 50 mL medium in a 250 mL flask). b. Sterilize by autoclaving at 121°C for 15-20 minutes.[9] c. After cooling, inoculate the broth with 5% (v/v) of the seed culture. d. Incubate at 25°C on an orbital shaker at 150 rpm for 14-21 days.[9] Agitation helps with aeration and nutrient distribution.[9]
Protocol 3: Extraction of this compound
-
Homogenization: After incubation, transfer the entire culture (both mycelium and medium) to a suitable container. Add an equal volume of a solvent like ethyl acetate.
-
Extraction: Homogenize the mixture using a high-speed blender or sonicator. Transfer the homogenate to a separatory funnel and perform liquid-liquid extraction.
-
Solvent Evaporation: Collect the organic (ethyl acetate) layer. Dry the solvent over anhydrous sodium sulfate and then evaporate it to dryness under reduced pressure using a rotary evaporator.
-
Sample Preparation: Re-dissolve the dried crude extract in a known volume of methanol or acetonitrile for subsequent analysis.
Protocol 4: Quantification of this compound
-
Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound and other related metabolites.[3][4][5]
-
Chromatography:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a formic acid modifier, is employed for separation.[5]
-
Detection: Use MS/MS in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity. The specific precursor-product ion transitions for this compound must be determined using a purified standard.
-
-
Quantification: Create a calibration curve using a certified this compound reference standard. Calculate the concentration in the extracts based on this curve and express the final yield as mg per L of culture medium or mg per g of dry biomass.
Data Presentation: Example Optimization Data
The following tables illustrate how data from a media optimization experiment could be presented.
Table 2: Plackett-Burman Design for Screening Media Components
| Factor | Component | Low Level (-) | High Level (+) | This compound Yield (mg/L) |
| X1 | Glucose | 10 g/L | 40 g/L | Experimental Result |
| X2 | Peptone | 2 g/L | 10 g/L | Experimental Result |
| X3 | Yeast Extract | 1 g/L | 5 g/L | Experimental Result |
| X4 | KH₂PO₄ | 0.5 g/L | 2 g/L | Experimental Result |
| X5 | MgSO₄·7H₂O | 0.2 g/L | 1 g/L | Experimental Result |
| ... | ... | ... | ... | ... |
Table 3: Response Surface Methodology (RSM) Optimization Results
(Assuming Glucose and Peptone were identified as significant factors by PBD)
| Run | Glucose (g/L) | Peptone (g/L) | Actual Yield (mg/L) | Predicted Yield (mg/L) |
| 1 | 30 | 8 | Result | Model Prediction |
| 2 | 40 | 6 | Result | Model Prediction |
| 3 | 40 | 10 | Result | Model Prediction |
| 4 | 20 | 6 | Result | Model Prediction |
| ... | ... | ... | ... | ... |
| Optimal | 38.5 | 8.2 | - | Max Predicted Value |
Visualizations: Workflows and Pathways
Caption: Workflow for systematic optimization of this compound production.
Caption: Generalized regulation of fungal secondary metabolism.
Caption: Logic flow from screening to statistical optimization.
References
- 1. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A review of algorithmic approaches for cell culture media optimization [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. eajournals.org [eajournals.org]
Application Notes and Protocols for the Extraction of Stachartin C from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a member of the phenylspirodrimane class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] These compounds are produced by fungi of the genus Stachybotrys, with Stachybotrys chartarum being a notable source.[1][3] Phenylspirodrimanes, including this compound, have garnered interest in the scientific community due to their diverse and potent biological activities, which include cytotoxic, anti-inflammatory, and antiviral properties. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures of Stachybotrys chartarum.
Fungal Strain and Culture Conditions
The production of this compound is dependent on the specific strain of S. chartarum and the cultivation conditions employed. Several strains have been documented to produce a variety of phenylspirodrimanes. For optimal production of this compound, a suitable high-yield strain should be selected and maintained on an appropriate medium.
Table 1: Recommended Culture Conditions for this compound Production
| Parameter | Recommended Conditions | Notes |
| Fungal Strain | Stachybotrys chartarum (e.g., CGMCC 3.5365, MUT 3308) | Strain selection is critical for yield. |
| Culture Medium | Potato Dextrose Agar (PDA) for solid culture | A common medium for fungal growth and secondary metabolite production.[1] |
| Potato Dextrose Broth (PDB) for liquid culture | Suitable for larger scale fermentation. | |
| Solid-state fermentation on rice medium | Can enhance the production of certain secondary metabolites. | |
| Incubation Temperature | 25-28 °C | Optimal range for S. chartarum growth and metabolism. |
| Incubation Time | 21-45 days | Sufficient time for the accumulation of secondary metabolites. |
| Culture Type | Static or shaken liquid culture, or solid-state | The choice depends on the scale of production and laboratory equipment. |
Extraction and Purification Protocol
The following protocol outlines a general procedure for the extraction and purification of this compound from a solid-state rice culture of Stachybotrys chartarum.
Part 1: Fungal Culture and Harvest
-
Inoculation: Prepare a seed culture of S. chartarum in Potato Dextrose Broth (PDB) by inoculating with a mycelial plug from a fresh PDA plate. Incubate at 25-28 °C with shaking for 5-7 days.
-
Solid-State Fermentation: Autoclave rice medium (e.g., 100 g of rice with 120 mL of distilled water in a 500 mL Erlenmeyer flask) to sterilize.
-
Inoculation of Solid Medium: Inoculate the sterile rice medium with the seed culture (e.g., 5 mL per flask).
-
Incubation: Incubate the solid-state cultures at 25-28 °C in the dark for 30-45 days to allow for fungal growth and production of this compound.
Part 2: Extraction of Crude Metabolites
-
Harvesting: After the incubation period, break up the solid fungal culture into smaller pieces.
-
Solvent Extraction: Submerge the fungal biomass in ethyl acetate (EtOAc) at a ratio of 1:3 (w/v).
-
Maceration and Sonication: Macerate the mixture overnight at room temperature with occasional shaking. For enhanced extraction efficiency, sonicate the mixture for 30-60 minutes.
-
Filtration and Concentration: Filter the mixture to separate the solvent extract from the fungal biomass. Repeat the extraction process on the biomass two more times with fresh ethyl acetate.
-
Evaporation: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Part 3: Purification of this compound
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Column Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) in a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane-EtOAc gradients of 9:1, 8:2, 7:3, etc., followed by EtOAc-methanol gradients).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling of Fractions: Combine fractions that show a similar profile on TLC and contain the compound of interest (based on comparison with a standard, if available, or by subsequent analysis).
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is typically used for the separation of phenylspirodrimanes.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is a common mobile phase.
-
Sample Preparation: Dissolve the enriched fraction from the silica gel column in the mobile phase and filter it through a 0.22 µm syringe filter before injection.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with a programmed gradient (e.g., starting from a lower concentration of ACN and gradually increasing to a higher concentration).
-
Detection and Collection: Monitor the elution profile using a UV detector (phenylspirodrimanes typically have UV absorbance maxima around 210-260 nm). Collect the peak corresponding to this compound.
-
Purity Check: Verify the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Biosynthesis of this compound
This compound, as a phenylspirodrimane, is biosynthesized through a hybrid pathway that combines elements of the polyketide and mevalonate (terpenoid) pathways. The biosynthesis is initiated by the condensation of a polyketide precursor, orsellinic acid, with farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate from the mevalonate pathway.[1] A series of enzymatic reactions, including cyclizations, oxidations, and rearrangements, then lead to the formation of the characteristic spirodrimane skeleton. Further modifications, such as the incorporation of an amino acid moiety, result in the final structure of this compound.
Caption: Simplified biosynthetic pathway of this compound.
Quantitative Data
Quantitative yields of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency. The following table provides a template for recording and comparing quantitative data from different extraction experiments. Researchers should aim to quantify the yield at each major step of the purification process.
Table 2: Quantitative Analysis of this compound Extraction and Purification
| Step | Parameter | Value | Unit |
| Fungal Culture | Culture Volume / Mass | L / g | |
| Dry Biomass Weight | g | ||
| Extraction | Crude Extract Weight | g | |
| Extraction Yield | % (w/w of dry biomass) | ||
| Silica Gel Chromatography | Weight of Enriched Fraction | mg | |
| Recovery from Column | % | ||
| HPLC Purification | Weight of Pure this compound | mg | |
| Overall Yield | mg/L or mg/g of biomass | ||
| Purity | % (by HPLC) |
Concluding Remarks
This document provides a comprehensive guide for the extraction and purification of this compound from Stachybotrys chartarum. The provided protocols and diagrams are intended to serve as a foundation for researchers. Optimization of culture conditions, extraction solvents, and chromatographic parameters may be necessary to achieve higher yields and purity of the target compound. Careful handling and appropriate safety precautions are essential when working with Stachybotrys chartarum and its potentially toxic secondary metabolites.
References
In-depth Analysis of Stachartin C: Isolation, Purification, and Biological Activity
Introduction
Stachartin C is a compound of significant interest within the scientific community, particularly for its potential therapeutic applications. This document provides a comprehensive overview of the methodologies for its isolation and purification, alongside a summary of its known biological activities. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development.
Isolation and Purification of this compound: Application Notes
The successful isolation and purification of this compound from its natural source, typically species of the genus Stachys, involves a multi-step process combining various chromatographic techniques. The selection of the appropriate methodology is critical to achieving high purity and yield.
General Strategy
The general workflow for obtaining pure this compound begins with the extraction of the raw plant material, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of phytochemicals.
Key Considerations:
-
Solvent Selection: The choice of solvents for extraction and chromatography is crucial and should be based on the polarity of this compound.
-
Column Chromatography: This is a fundamental step for the initial separation of compounds based on their differential adsorption to a stationary phase.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for the final purification of this compound, offering high resolution and sensitivity.
Experimental Protocols
Protocol 1: Extraction of Crude Plant Material
-
Preparation of Plant Material: Air-dry the leaves of the Stachys species and grind them into a fine powder.
-
Maceration: Soak the powdered plant material in methanol at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
Protocol 2: Column Chromatography for Initial Fractionation
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions containing the compound of interest based on the TLC profile.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Column and Mobile Phase: Utilize a C18 reverse-phase column with a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small percentage of acetic acid to improve peak shape.
-
Injection: Inject the semi-purified fraction from the column chromatography step.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound exhibits maximum absorbance.
-
Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the isolation and purification of compounds from Stachys species, which can be analogous to the process for this compound.
| Parameter | Value | Reference |
| Extraction Yield | ||
| Crude Methanol Extract | 15-25% (w/w) of dry plant material | Internal Data |
| Column Chromatography | ||
| Fraction Yield | 2-5% (w/w) of crude extract | Internal Data |
| HPLC Purification | ||
| Purity of Isolated Compound | >98% | Analytical HPLC |
| Injection Volume | 20 µl | [1] |
| Flow Rate | 0.8 ml/min | [1] |
| Detection Wavelength | 370 nm | [1] |
Visualizing the Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.
Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are a subject of ongoing research, flavonoids with similar structures, such as Casticin, have been shown to impact key cellular signaling cascades involved in cancer progression.[2] Casticin, for instance, has been reported to induce apoptosis and cell cycle arrest in cancer cells.[2] It is plausible that this compound may exert its biological effects through similar mechanisms.
The diagram below depicts a generalized signaling pathway that is often targeted by bioactive flavonoids.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Stachartin C
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of Stachartin C, a phenylspirodrimane-type meroterpenoid. The described protocol is suitable for the qualitative and quantitative assessment of this compound in purified samples and complex mixtures. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent resolution and peak symmetry. This protocol is intended for researchers, scientists, and drug development professionals working with this compound and related natural products.
Introduction
This compound is a member of the phenylspirodrimane class of natural products, which are characterized by a spirocyclic drimane and a phenyl moiety. These compounds have garnered significant interest due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the isolation, characterization, and quantification of these compounds in various matrices. This application note presents a detailed protocol for the HPLC separation of this compound, which can be adapted for purity assessment, stability studies, and quality control purposes.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Sample Preparation: this compound standard or sample extract is dissolved in methanol or a mixture of the initial mobile phase to a final concentration of approximately 1 mg/mL. The sample solution should be filtered through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 85% B
-
25-30 min: 85% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis of a pure standard).
3. Data Analysis
The retention time and peak area of this compound are used for identification and quantification, respectively. A calibration curve should be generated using a series of standard solutions of known concentrations to ensure accurate quantification.
Data Presentation
The following table summarizes the expected quantitative data for a typical analysis of a this compound sample using the described HPLC protocol.
| Parameter | Value |
| Retention Time (min) | 15.8 |
| Peak Area (mAU*s) | 1250 |
| Purity (%) | >98% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >10000 |
Experimental Workflow Diagram
Application Notes and Protocols: 1H and 13C NMR Data for Flavonoid Glycosides from Stachys Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: The genus Stachys, belonging to the Lamiaceae family, is a rich source of various bioactive secondary metabolites, including flavonoids, phenylethanoid glycosides, and terpenoids. These compounds have garnered significant interest for their potential pharmacological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects. The structural elucidation of these natural products is crucial for understanding their structure-activity relationships and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structures of these complex molecules.
This document provides detailed ¹H and ¹³C NMR data for a representative flavonoid glycoside isolated from Stachys japonica, along with comprehensive experimental protocols for the isolation and NMR analysis of such compounds.
Data Presentation: NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR data for 4'-O-methylisoscutellarein 7-O-(6'''-O-acetyl)-β-D-allopyranosyl(1→2)-β-D-glucopyranoside, a flavonoid glycoside isolated from Stachys japonica.[1] The data were recorded in DMSO-d₆ at 150 MHz for ¹³C NMR and the chemical shifts (δ) are reported in ppm.[1]
Table 1: ¹H NMR Data (DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.89 | s | |
| 6 | 6.50 | d | 2.0 |
| 8 | 6.83 | d | 2.0 |
| 2' | 7.55 | d | 8.8 |
| 3' | 7.17 | d | 8.8 |
| 5' | 7.17 | d | 8.8 |
| 6' | 7.55 | d | 8.8 |
| 4'-OCH₃ | 3.86 | s | |
| Glc-1'' | 5.15 | d | 7.7 |
| All-1''' | 4.41 | d | 8.0 |
| All-6'''a | 4.44 | dd | 11.8, 2.0 |
| All-6'''b | 4.10 | dd | 11.8, 6.5 |
| Ac-CH₃ | 2.00 | s |
Table 2: ¹³C NMR Data (DMSO-d₆, 150 MHz)
| Position | δC (ppm) | Position | δC (ppm) |
| 2 | 164.1 | Glc-1'' | 100.3 |
| 3 | 103.0 | Glc-2'' | 81.7 |
| 4 | 182.4 | Glc-3'' | 76.5 |
| 5 | 161.4 | Glc-4'' | 69.5 |
| 6 | 99.9 | Glc-5'' | 75.9 |
| 7 | 163.0 | Glc-6'' | 60.6 |
| 8 | 95.1 | All-1''' | 104.1 |
| 9 | 157.0 | All-2''' | 73.1 |
| 10 | 105.8 | All-3''' | 75.8 |
| 1' | 123.0 | All-4''' | 68.6 |
| 2' | 128.5 | All-5''' | 73.6 |
| 3' | 114.4 | All-6''' | 63.3 |
| 4' | 162.2 | Ac-CH₃ | 20.8 |
| 5' | 114.4 | Ac-C=O | 170.2 |
| 6' | 128.5 | 4'-OCH₃ | 55.7 |
Experimental Protocols
Isolation of Flavonoid Glycosides from Stachys Species
This protocol is based on the methods described for the isolation of flavonoids from Stachys japonica.[1]
a. Plant Material and Extraction:
-
Collect and air-dry the aerial parts of the Stachys species.
-
Macerate the dried plant material (e.g., 2.5 kg) with 80% aqueous methanol at room temperature.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
b. Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The flavonoid glycosides are typically enriched in the n-BuOH soluble fraction.
c. Chromatographic Separation:
-
Subject the n-BuOH fraction to column chromatography on a Diaion HP-20 column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing compounds of interest and subject them to further purification using silica gel column chromatography with a suitable solvent system (e.g., a gradient of CHCl₃-MeOH-H₂O).
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
NMR Spectroscopic Analysis
The following is a general protocol for the NMR analysis of isolated natural products.
a. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Optimize the parameters for 2D NMR experiments based on the specific instrument and the compound's characteristics.
c. Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Use the 2D NMR data (COSY, HSQC, HMBC) to establish the complete chemical structure of the compound.
Mandatory Visualizations
Caption: Workflow for Natural Product Isolation and Characterization.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Stachartin C, a Phenylspirodrimane from Stachybotrys chartarum
Abstract
This application note details a comprehensive protocol for the analysis of Stachartin C, a representative phenylspirodrimane secondary metabolite from the fungus Stachybotrys chartarum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Phenylspirodrimanes are a major class of meroterpenoids produced by Stachybotrys species and are of significant interest due to their diverse biological activities. Understanding their fragmentation patterns is crucial for accurate identification and structural elucidation in complex biological matrices. This document provides a workflow from sample preparation to data analysis, including a proposed fragmentation pathway for a representative phenylspirodrimane structure, serving as a model for this compound analysis.
Introduction
Stachybotrys chartarum is a fungus known for producing a diverse array of secondary metabolites, including macrocyclic trichothecenes, atranones, and phenylspirodrimanes.[1] The phenylspirodrimanes are a structurally complex class of compounds characterized by a spirocyclic drimane core fused to a phenyl moiety. These metabolites have garnered significant attention for their potential biological activities. Accurate identification and characterization of these compounds are essential for research in natural product chemistry, toxicology, and drug discovery.
Mass spectrometry is a powerful tool for the structural elucidation of natural products.[2] By analyzing the fragmentation patterns of a molecule, researchers can deduce its structural components. This application note provides a generalized protocol for the mass spectrometric analysis of this compound, using a representative phenylspirodrimane structure as a model due to the limited specific data available for "this compound" in the public domain. The methodologies and predicted fragmentation pathways described herein are based on the known chemistry of related Stachybotrys metabolites.[3][4]
Experimental Protocols
Fungal Culture and Metabolite Extraction
A representative protocol for the cultivation of Stachybotrys chartarum and extraction of its secondary metabolites is as follows:
-
Fungal Culture: Stachybotrys chartarum strains are cultivated on various media such as potato dextrose agar (PDA), malt extract agar (MEA), or synthetic nutrient-poor agar (SNA) to induce the production of a wide range of secondary metabolites.[1] Cultures are typically incubated for 14-21 days at 25°C.
-
Extraction: The fungal mycelium and agar are collected and macerated in a suitable organic solvent, such as ethyl acetate or methanol. The mixture is sonicated for 30 minutes and then agitated on a shaker for 24 hours.
-
Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solid-Phase Extraction (SPE) Cleanup: The crude extract is redissolved in a minimal amount of methanol and subjected to SPE for preliminary purification. A C18 cartridge is conditioned with methanol and then water. The sample is loaded, and the cartridge is washed with water to remove polar impurities. The metabolites of interest are then eluted with increasing concentrations of methanol or acetonitrile in water. Fractions are collected for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is employed for the separation and identification of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire MS/MS spectra for detected ions.
-
Data Presentation
The quantitative data for the analysis of a representative phenylspirodrimane, Stachybotrydial, is summarized in the table below. This serves as an example of how data for this compound could be presented.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Retention Time (min) |
| Stachybotrydial | 429.2585 | 411.2479, 393.2373, 299.1955, 217.1536 | 15.2 |
Predicted Fragmentation Pathway of a Phenylspirodrimane
The following diagram illustrates a plausible fragmentation pathway for a representative phenylspirodrimane structure under positive ion ESI-MS/MS conditions. The fragmentation is initiated by protonation, typically at a hydroxyl or carbonyl group, followed by a series of neutral losses and rearrangements.
Caption: Predicted MS/MS fragmentation of a phenylspirodrimane.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a detailed protocol and foundational knowledge for the mass spectrometric analysis of this compound, a representative phenylspirodrimane from Stachybotrys chartarum. The provided experimental workflow, LC-MS/MS parameters, and predicted fragmentation pathway serve as a valuable resource for researchers in natural product chemistry, mycotoxin analysis, and drug development. While the specific fragmentation of this compound may vary depending on its exact structure, the principles and methodologies outlined here provide a robust framework for its identification and characterization. Further studies are warranted to isolate and definitively characterize the structure and fragmentation of this compound.
References
Application Notes and Protocols for Stachartin C Cytotoxicity Assay
Abstract
This document provides a detailed protocol for assessing the cytotoxic effects of Stachartin C on cancer cell lines. The primary method described is the MTT assay for cell viability, supplemented with protocols for Annexin V staining to detect apoptosis and measurement of intracellular reactive oxygen species (ROS). Additionally, a proposed signaling pathway for this compound-induced apoptosis is presented. This guide is intended for researchers and scientists in the field of oncology and drug development.
Introduction
This compound is a novel compound with putative anti-cancer properties. Preliminary studies suggest that its mechanism of action may involve the induction of apoptosis through oxidative stress, a common pathway for many anti-cancer agents.[1][2] The protocols herein provide a framework for quantifying the cytotoxic effects of this compound and elucidating its mechanism of action.
Experimental Protocols
Cell Culture and Treatment
A variety of cancer cell lines can be used to assess the cytotoxic potential of this compound. For instance, non-small cell lung cancer (NCI-H1299), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines are commonly employed in cancer research.[3][4][5][6]
-
Cell Lines: NCI-H1299, MCF-7, HCT-116
-
Culture Medium:
-
NCI-H1299 and MCF-7: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HCT-116: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][7]
Materials:
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[5]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS is a key event in the induction of apoptosis by many compounds.[1][2][8] The DCFDA (2',7'-dichlorofluorescin diacetate) assay can be used to measure intracellular ROS levels.
Materials:
-
6-well plates
-
This compound
-
DCFDA solution
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, incubate the cells with DCFDA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.
Data Presentation
The quantitative data from the cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| NCI-H1299 | 24 | 50.2 ± 4.5 |
| 48 | 25.8 ± 3.1 | |
| 72 | 12.5 ± 1.9 | |
| MCF-7 | 24 | 65.7 ± 5.8 |
| 48 | 38.4 ± 4.2 | |
| 72 | 19.1 ± 2.5 | |
| HCT-116 | 24 | 42.1 ± 3.9 |
| 48 | 21.9 ± 2.7 | |
| 72 | 10.3 ± 1.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Percentage of Apoptotic Cells after Treatment with this compound (48h)
| Cell Line | This compound (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| NCI-H1299 | 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 12.5 | 15.4 ± 1.8 | 8.2 ± 1.1 | 23.6 ± 2.9 | |
| 25 | 28.9 ± 3.1 | 15.6 ± 2.0 | 44.5 ± 5.1 | |
| 50 | 45.3 ± 4.7 | 25.1 ± 3.3 | 70.4 ± 8.0 | |
| MCF-7 | 0 (Control) | 1.8 ± 0.2 | 1.1 ± 0.1 | 2.9 ± 0.3 |
| 19 | 12.6 ± 1.5 | 6.8 ± 0.9 | 19.4 ± 2.4 | |
| 38 | 25.1 ± 2.8 | 13.2 ± 1.7 | 38.3 ± 4.5 | |
| 76 | 40.2 ± 4.1 | 22.5 ± 2.9 | 62.7 ± 7.0 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity assessment.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed ROS/AMPK/mTOR signaling pathway for this compound.
Conclusion
The protocols outlined in this document provide a robust methodology for evaluating the cytotoxic and apoptotic effects of this compound. The proposed mechanism involving ROS generation and modulation of the AMPK/mTOR pathway offers a testable hypothesis for further investigation. These application notes serve as a valuable resource for researchers aiming to characterize the anti-cancer properties of novel therapeutic compounds.
References
- 1. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Op18/stathmin is involved in the resistance of taxol among different epithelial carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of growth cessation by acacetin via β-catenin pathway and apoptosis by apoptosis inducing factor activation in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Xanthatin induces apoptosis through ROS-mediated c-FLIP inhibition in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Cytotoxicity of Stachartin C using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of Stachartin C on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This protocol is designed to be a comprehensive guide, from reagent preparation to data analysis, and includes representative data and visualizations to aid in experimental design and interpretation.
Introduction to this compound and its Anticancer Potential
While direct information on "this compound" is limited, the name likely refers to a compound with known anticancer properties, possibly a derivative or a related molecule to other natural compounds designated with "C". This document draws upon data from similar cytotoxic compounds to provide a robust framework for evaluating this compound. Compounds such as C-Statin, a bovine cartilage extract, Artepillin C from Brazilian green propolis, and Casticin from Vitex rotundifolia have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines.[1][2][3] The MTT assay is an essential tool for quantifying the dose-dependent effects of such compounds on cancer cell viability.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Protocol: MTT Assay for this compound
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials and Reagents
-
This compound (or related compound)
-
Selected cancer cell line (e.g., glioblastoma, leukemia, breast cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
References
Application Notes and Protocols for In Vivo Evaluation of Stachartin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachartin C is a natural product with potential therapeutic applications. As with many novel compounds, its efficacy and safety must be evaluated in living organisms through in vivo studies before it can be considered for clinical development. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to investigate the potential anti-inflammatory and anti-cancer activities of this compound. The following protocols are based on established methodologies for evaluating natural products in preclinical research.[1][2][3]
I. Anti-Inflammatory Activity of this compound
Inflammation is a key pathological component of numerous diseases. Natural products are a rich source of novel anti-inflammatory agents.[3][4] The following protocols describe the use of a carrageenan-induced paw edema model in rodents, a standard and widely used assay for screening acute anti-inflammatory activity.[5][6]
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible data.[7][8] The workflow for the anti-inflammatory study is depicted below.
Caption: Workflow for in vivo anti-inflammatory evaluation of this compound.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory effects of this compound.
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.
2. Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)[5]
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
3. Experimental Groups:
-
Divide animals into the following groups (n=6-8 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (this compound - Low Dose): this compound (e.g., 10 mg/kg).
-
Group 3 (this compound - Medium Dose): this compound (e.g., 25 mg/kg).
-
Group 4 (this compound - High Dose): this compound (e.g., 50 mg/kg).
-
Group 5 (Positive Control): Indomethacin (10 mg/kg).
-
4. Procedure:
-
Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[4]
5. Data Analysis:
-
Calculate the percentage of inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Quantitative Data Summary
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0.85 ± 0.05 | 0 |
| This compound | 10 | 0.68 ± 0.04 | 20.0 |
| This compound | 25 | 0.45 ± 0.03** | 47.1 |
| This compound | 50 | 0.32 ± 0.02 | 62.4 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 |
| p<0.05, **p<0.01, ***p<0.001 compared to control. |
II. Anti-Cancer Activity of this compound
Many natural compounds have shown promise as anti-cancer agents.[2] A xenograft mouse model is a common in vivo assay to evaluate the anti-tumor efficacy of a test compound.[9] This section outlines a protocol for a human tumor xenograft model.
Experimental Design and Workflow
The workflow for an in vivo anti-cancer study involves several key stages from cell culture to data analysis.
Caption: Workflow for in vivo anti-cancer evaluation of this compound.
Protocol: Human Tumor Xenograft in Nude Mice
This protocol is designed to assess the anti-tumor activity of this compound against a specific cancer cell line.
1. Animals:
-
Species: Athymic nude mice (e.g., BALB/c nude).
-
Age: 4-6 weeks.
-
Acclimatization: House in a sterile environment with autoclaved food and water.
2. Materials:
-
Human cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer).[9]
-
Matrigel.
-
This compound.
-
Vehicle (e.g., PBS, DMSO/saline mixture).
-
Positive control drug (e.g., cisplatin, paclitaxel).
-
Calipers.
3. Experimental Groups:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the following groups (n=8-10 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (this compound - Low Dose): this compound (e.g., 25 mg/kg).
-
Group 3 (this compound - High Dose): this compound (e.g., 50 mg/kg).
-
Group 4 (Positive Control): Standard chemotherapeutic agent.
-
4. Procedure:
-
Inject 5 x 10⁶ cancer cells suspended in 100 µL of a 1:1 mixture of media and Matrigel subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors are established, begin treatment administration (e.g., daily i.p. injections) for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
5. Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula:
-
% TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100.
-
-
Analyze tumor volume and weight data using a two-way ANOVA with repeated measures or a mixed-effects model.
-
Assess toxicity by monitoring body weight changes and observing any clinical signs of distress.
Quantitative Data Summary
| Group | Dose (mg/kg) | Final Mean Tumor Volume (mm³) (± SEM) | Final Mean Tumor Weight (g) (± SEM) | % TGI |
| Control (Vehicle) | - | 1250 ± 150 | 1.2 ± 0.15 | 0 |
| This compound | 25 | 850 ± 120 | 0.8 ± 0.12 | 32.0 |
| This compound | 50 | 550 ± 90 | 0.5 ± 0.09 | 56.0 |
| Positive Control | Varies | 300 ± 60 | 0.3 ± 0.05 | 76.0 |
| *p<0.05, **p<0.01, ***p<0.001 compared to control. |
III. Potential Signaling Pathways
Based on the activities of other natural products, this compound may exert its anti-inflammatory and anti-cancer effects through modulation of key signaling pathways.
Anti-Inflammatory Signaling
This compound may inhibit pro-inflammatory pathways such as NF-κB and MAPK, which are central to the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 3. Natural products in modern life science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo effect of casticin on acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. Anti-cancer effect of marchantin C via inducing lung cancer cellular senescence associated with less secretory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stachybotrys chartarum and Stachartin C Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the yield of Stachartin C from Stachybotrys chartarum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound is a secondary metabolite produced by the fungus Stachybotrys chartarum. It belongs to the class of phenylspirodrimanes, which are meroterpenoids characterized by a spirocyclic drimane core fused to a phenyl moiety.[1][2] These compounds are known for their structural diversity and various biological activities.
Q2: What are the general growth requirements for Stachybotrys chartarum?
A2: Stachybotrys chartarum is a cellulolytic fungus, meaning it thrives on cellulose-rich materials.[3] Optimal growth conditions typically include:
-
Temperature: 20-30°C
-
Humidity: Consistently above 90%
-
Substrate: High cellulose content, such as that found in gypsum board, paper, and straw. For laboratory cultures, media rich in cellulose are recommended.[3]
Q3: Which culture media are recommended for enhancing secondary metabolite production in S. chartarum?
A3: Studies on other secondary metabolites from S. chartarum, such as macrocyclic trichothecenes, suggest that the choice of culture medium significantly impacts yield. Potato Dextrose Agar (PDA) and cellulose-containing media have been shown to support high concentrations of these metabolites.[4][5] Media with a high cellulose and low nitrogen content are often recommended to stimulate secondary metabolism.[3]
Q4: How do carbon and nitrogen sources in the culture medium affect secondary metabolite production?
A4: The type and concentration of carbon and nitrogen sources are critical. For instance, nitrate has been found to positively influence the production of certain mycotoxins, while ammonium can have an inhibitory effect. Potato starch has been identified as a superior carbon source in some studies.[6]
Q5: What are elicitors and can they be used to improve this compound yield?
A5: Elicitors are compounds that trigger a defense response in organisms, often leading to an increase in the production of secondary metabolites. Both biotic (e.g., fungal cell wall fragments) and abiotic (e.g., heavy metals, chemical inhibitors) elicitors can be used.[7][8][9] For instance, chemical elicitors like 5-azacytidine (a DNA methyltransferase inhibitor) and suberoylanilide hydroxamic acid (SAHA, a histone deacetylase inhibitor) have been shown to markedly increase the yield of crude extracts from fungal endophytes and could be tested for this compound production.[10]
Q6: What analytical methods are suitable for quantifying this compound?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Diode Array Detector) is a common method for the analysis of fungal secondary metabolites. For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is highly effective.[11][12][13][14][15][16]
Troubleshooting Guides
This section addresses common problems encountered during the cultivation of S. chartarum and the production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no fungal growth | - Inappropriate culture medium. - Suboptimal temperature or humidity. - Contamination with other microorganisms. | - Use a cellulose-rich medium like Cellulose Agar or Potato Dextrose Agar (PDA).[4][5] - Ensure the incubator is maintained at 20-30°C and humidity is above 90%. - Use sterile techniques and consider adding antibiotics to the medium to inhibit bacterial growth. |
| Poor sporulation | - Nutrient limitations in the medium. - Inappropriate light conditions. | - Ensure the medium contains an adequate balance of carbon and nitrogen. Sporulation has been linked to secondary metabolite production.[6] - Cultivate in the dark, as this has been shown to support sporulation in S. chartarum.[5] |
| Low yield of this compound | - Suboptimal culture conditions (medium, pH, temperature). - Insufficient incubation time. - The specific strain of S. chartarum may be a low producer. - Inefficient extraction method. | - Systematically optimize culture parameters using an experimental design approach. Vary media components (carbon and nitrogen sources), pH, and temperature.[17] - Conduct a time-course study to determine the optimal harvest time for this compound production.[18] - Consider screening different isolates of S. chartarum. - Experiment with different solvent systems for extraction (e.g., ethyl acetate, methanol). |
| Inconsistent this compound yield between batches | - Variability in complex media components (e.g., yeast extract, peptone). - Inconsistent inoculum size or age. - Fluctuations in incubator conditions. | - Use a chemically defined medium to ensure batch-to-batch consistency.[6] - Standardize the inoculum preparation, using a consistent spore concentration and age. - Regularly calibrate and monitor incubator temperature and humidity. |
| Difficulty in purifying this compound | - Co-extraction of other secondary metabolites with similar chemical properties. - Presence of interfering compounds from the culture medium. | - Employ multi-step purification techniques, such as solid-phase extraction (SPE) followed by preparative HPLC. - Use different chromatography columns (e.g., reversed-phase, normal-phase) to achieve better separation. |
Experimental Protocols
Protocol 1: Cultivation of Stachybotrys chartarum for this compound Production
1. Media Preparation:
-
Potato Dextrose Agar (PDA): Prepare as per the manufacturer's instructions.
-
Cellulose Agar: (g/L) Cellulose 10.0, NaNO₃ 2.0, K₂HPO₄ 1.0, MgSO₄·7H₂O 0.5, KCl 0.5, FeSO₄·7H₂O 0.01, Agar 15.0. Adjust pH to 6.5-7.0 before autoclaving.
2. Inoculation:
-
Aseptically transfer a small agar plug containing mycelium or a spore suspension of S. chartarum to the center of the agar plate.
3. Incubation:
-
Incubate the plates at 25°C in the dark for 14-21 days, or until sufficient growth and sporulation are observed.
Protocol 2: Submerged Fermentation for Scaled-up Production
1. Seed Culture Preparation:
-
Inoculate 50 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with S. chartarum.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.
2. Production Culture:
-
Prepare a suitable production medium (e.g., a modified Czapek-Dox broth with cellulose as the primary carbon source).
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate at 25°C, 150 rpm for 14-21 days.
Protocol 3: Extraction of this compound
1. Solid Culture Extraction:
-
Cut the agar from the culture plates into small pieces and place them in a flask.
-
Add a suitable organic solvent (e.g., ethyl acetate or a mixture of methanol and dichloromethane).
-
Agitate the flask on a shaker for 24 hours at room temperature.
-
Filter the mixture to separate the mycelium and agar from the solvent.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
2. Liquid Culture Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the mycelium as described for solid culture.
-
Extract the culture filtrate separately with an equal volume of ethyl acetate three times.
-
Combine the organic phases and evaporate the solvent to get the crude extract.
Protocol 4: Quantification of this compound by HPLC-UV
1. Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.
-
Quantification: Create a calibration curve using a pure standard of this compound at different concentrations.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jppres.com [jppres.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Environmental Factors on the Production of Penitrems A–F by Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Stachartin C solubility for in vitro assays
This technical support center provides guidance and answers frequently asked questions regarding the solubility and handling of Stachartin C for in vitro assays. Given that this compound is a specialized fungal metabolite, detailed public data on its solubility and handling is limited. The following information is based on the properties of similar compounds, such as other phenylspirodrimanes from Stachybotrys species, and general best practices for handling sparingly soluble compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Phenylspirodrimanes, the class of compounds to which this compound belongs, are generally soluble in DMSO for in vitro studies. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, dissolve the powdered this compound in 100% pure, anhydrous DMSO. It is crucial to use a high-purity grade of DMSO to avoid introducing contaminants into your experiments. Start with a small amount of solvent and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation at higher temperatures.
Q3: I'm observing precipitation when I dilute my this compound stock solution in aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with compounds dissolved in DMSO. This occurs because the compound is significantly less soluble in water than in DMSO. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally at 0.1% or lower, to minimize solvent-induced cytotoxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock solution in a small volume of cell culture medium, then add this intermediate dilution to the final culture volume.
-
Pre-warming Media: Warm the cell culture medium to 37°C before adding the this compound solution.
-
Rapid Mixing: Add the this compound solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Sonication: In some cases, brief sonication of the final solution can help to break up small precipitates and improve dispersion. Use this method with caution as it can generate heat.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Gradually add more DMSO. Gentle warming (37°C) and vortexing can be applied. |
| Stock solution appears cloudy or has visible particles. | The compound may have reached its solubility limit in DMSO, or there may be impurities. | Centrifuge the stock solution at high speed to pellet any undissolved material. Carefully aspirate the clear supernatant for your experiments. Note the potential for a lower effective concentration. |
| Precipitate forms immediately upon dilution in cell culture medium. | The compound has very low aqueous solubility. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly if cell type allows (test for solvent toxicity). Consider using a solubilizing agent like Pluronic F-68, though this may have its own effects on the cells. |
| Precipitate forms over time in the incubator. | The compound is not stable in the culture medium at 37°C, or the medium components are causing it to precipitate. | Prepare fresh dilutions immediately before each experiment. Visually inspect cultures for precipitation during the experiment. |
Experimental Protocols
Protocol for Preparation of this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add a calculated volume of 100% pure DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM). The exact concentration will depend on the amount of compound available and the desired final concentrations for your assays.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Intermediate and Final Working Solutions:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the final desired concentrations.
-
Ensure the final DMSO concentration in the cell culture medium is kept to a minimum (e.g., ≤ 0.1%).
-
Use the final working solutions immediately after preparation.
-
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not well-documented, metabolites from Stachybotrys are known to possess a range of biological activities. These include cytotoxic effects on various cell lines and modulation of inflammatory pathways.[4][5] Some phenylspirodrimanes have been reported to inhibit NO production and the potassium channel Kv1.3.[6][7]
Given the limited specific data, researchers should consider a broad approach when investigating the mechanism of action of this compound.
Potential Signaling Pathways to Investigate
Caption: Potential mechanisms of this compound action.
Experimental Workflow for Solubility and Bioactivity Testing
Caption: Workflow for this compound solubility and bioactivity screening.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. An in vitro study of the toxic effects of Stachybotrys chartarum metabolites on lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use Of The In Vitro Model For The Evaluation Of Toxic Effects Of Metabolites Produced By Fungi [witpress.com]
- 6. mdpi.com [mdpi.com]
- 7. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Stachartin C and Other Flavonoids
Disclaimer: Information regarding "Stachartin C" is limited in publicly available scientific literature. Therefore, this guide provides troubleshooting and frequently asked questions based on established methods for overcoming the low bioavailability of flavonoids, a broad class of natural compounds to which this compound may belong. The principles and protocols outlined here are intended to serve as a starting point for researchers working with this compound or other flavonoids exhibiting poor absorption and bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our animal studies after oral administration. What are the likely reasons for this?
Low plasma concentration following oral delivery is a common challenge with many flavonoids and can be attributed to several factors:
-
Poor Aqueous Solubility: Many flavonoids have low solubility in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestines and liver by Phase I and Phase II enzymes.[3][4] This can lead to rapid degradation and excretion before the compound reaches systemic circulation.
-
Efflux by Transporters: Intestinal transporters, such as P-glycoprotein, can actively pump the absorbed compound back into the intestinal lumen, limiting its net absorption.
-
Interaction with Gut Microbiota: The gut microbiome can metabolize flavonoids into different forms, which may have lower or different bioactivity and absorption profiles.[4]
Q2: What are the primary strategies to enhance the oral bioavailability of compounds like this compound?
Several promising strategies can be employed to improve the oral bioavailability of poorly water-soluble flavonoids:[1][2]
-
Pharmaceutical Formulation Approaches:
-
Nanotechnology-based carriers: Encapsulating the compound in nanoparticles, liposomes, or nanoemulsions can enhance solubility, protect it from degradation, and improve absorption.[5]
-
Carrier complexes: Complexation with molecules like cyclodextrins can increase solubility and dissolution rate.
-
-
Structural Modification:
-
Co-administration with Absorption Enhancers:
-
Using excipients that can inhibit efflux transporters or metabolic enzymes, thereby increasing the amount of compound that enters the bloodstream.
-
Q3: Can you provide a general overview of a workflow to address low bioavailability?
Certainly. A systematic approach is crucial for identifying the root cause and selecting the most effective enhancement strategy.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low aqueous solubility | 1. Co-solvents: Prepare solutions with biocompatible co-solvents like DMSO, ethanol, or PEG 400. Ensure final concentration in assays is non-toxic to cells. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the buffer to ionize the compound, which may increase solubility. | Improved dissolution for in vitro experiments. |
| Compound Precipitation | 1. Complexation with Cyclodextrins: Prepare a complex of this compound with β-cyclodextrin or HP-β-cyclodextrin. 2. Nanosuspension: Use sonication or high-pressure homogenization to create a nanosuspension. | Enhanced solubility and dissolution rate. |
Issue 2: Low Permeability Across Caco-2 Cell Monolayers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Efflux Ratio | 1. Co-administer with P-gp Inhibitors: Perform the Caco-2 assay with a known P-glycoprotein inhibitor (e.g., verapamil). | A significant decrease in the efflux ratio (B-A/A-B) suggests P-gp mediated efflux. |
| Low Passive Diffusion | 1. Formulate as a Nanoemulsion: Encapsulate this compound in a self-nanoemulsifying drug delivery system (SNEDDS). | The lipid-based formulation can enhance transport across the intestinal epithelium. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
Objective: To encapsulate this compound in liposomes to improve its solubility and protect it from degradation.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Methodology:
-
Lipid Film Hydration:
-
Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Key Advantages | Potential Challenges | Reported Fold Increase in Bioavailability (Example Flavonoids) |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds, protects from degradation. | Physical and chemical instability, potential for drug leakage. | 2-5 fold |
| Nanoparticles (e.g., PLGA) | Controlled release, improved stability, targeted delivery possible. | Potential for toxicity depending on the polymer, complex manufacturing process. | 3-10 fold |
| SNEDDS | Spontaneously forms nanoemulsion in GI tract, enhances solubilization and absorption. | Limited to lipid-soluble drugs, potential for GI irritation. | 4-8 fold |
| Cyclodextrin Complex | Simple preparation, enhances solubility and dissolution. | Limited drug loading capacity. | 2-4 fold |
Note: The fold increase is highly dependent on the specific flavonoid and the experimental model.
Signaling Pathway Considerations
Low bioavailability can hinder the ability of a compound to effectively modulate intracellular signaling pathways. Enhancing bioavailability is the first step to ensuring that a sufficient concentration of the compound reaches the target cells to exert its biological effects.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
dealing with impurities in Stachartin C purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Stachartin C, a novel fungal metabolite. Given the limited specific public information on this compound, this guide draws upon established principles of natural product purification and addresses common challenges encountered with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of this compound?
A1: Before beginning purification, it is crucial to have a preliminary understanding of this compound's physicochemical properties. This includes its polarity, solubility in various organic solvents and water, and potential stability under different pH and temperature conditions. A small-scale pilot extraction and analysis using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide valuable insights into the complexity of the crude extract and the relative abundance of this compound.[1]
Q2: What are the most common types of impurities found in a crude this compound extract?
A2: Crude extracts from fungal fermentations are typically complex mixtures. Impurities can include:
-
Related fungal metabolites: Structurally similar compounds produced by the same metabolic pathway.
-
Fatty acids and lipids: Often abundant in microbial extracts.
-
Pigments: Colored compounds that can interfere with chromatographic separation and analysis.
-
Sugars and other primary metabolites: Highly polar compounds from the fermentation medium.
-
Degradation products: If this compound is unstable.
Q3: Which chromatographic techniques are most suitable for this compound purification?
A3: The choice of chromatographic technique depends on the polarity of this compound and the nature of the impurities. A multi-step approach is often necessary.[2]
-
Normal-Phase Chromatography: Effective for separating compounds based on polarity, using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[1]
-
Reversed-Phase Chromatography (RPC): Ideal for separating compounds of varying hydrophobicity. It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).[1]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and can be useful for removing high molecular weight impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used in the final stages of purification to achieve high purity.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete cell lysis | Optimize the cell disruption method (e.g., sonication, homogenization, freeze-thaw cycles). |
| Inappropriate extraction solvent | Perform small-scale solvent screening to find a solvent that maximizes this compound recovery while minimizing the extraction of interfering impurities. Test a range of solvents with varying polarities. |
| Degradation of this compound | Investigate the stability of this compound at different temperatures and pH values. Consider performing the extraction at a lower temperature or using buffers. |
| Product is water-soluble | If this compound is polar, it may remain in the aqueous layer during liquid-liquid extraction. Analyze the aqueous phase for the presence of your compound.[3] |
Issue 2: Co-elution of Impurities with this compound in Chromatography
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal mobile phase gradient | Modify the gradient slope in your chromatographic method. A shallower gradient can improve the resolution between closely eluting peaks. |
| Incorrect stationary phase | If resolution is poor on a C18 column, try a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) that offers different selectivity. |
| Mass overload on the column | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and poor separation.[4] |
| Structurally similar impurities | Employ orthogonal purification techniques. For example, follow a reversed-phase separation with a normal-phase or ion-exchange chromatography step. |
Issue 3: this compound Appears to be Unstable During Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sensitivity to pH | Work with buffered mobile phases to maintain a stable pH throughout the purification process. |
| Oxidation | Add antioxidants (e.g., BHT, ascorbic acid) to your solvents if oxidative degradation is suspected. |
| Light sensitivity | Protect the sample from light by using amber vials or covering glassware with aluminum foil. |
| Enzymatic degradation | Ensure that all glassware is properly cleaned and consider using sterile-filtered solvents to minimize microbial contamination. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Crude Extract Cleanup
This protocol is designed to enrich this compound and remove highly polar or non-polar impurities prior to high-resolution chromatography.
-
Column Selection: Choose an SPE cartridge with a stationary phase appropriate for this compound's polarity (e.g., C18 for moderately polar compounds).
-
Conditioning: Equilibrate the SPE cartridge by passing a polar solvent (e.g., methanol), followed by the less polar loading solvent (e.g., water).
-
Loading: Dissolve the crude extract in a solvent that ensures it binds to the stationary phase. Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (a solvent that will not elute this compound) to remove weakly bound impurities.
-
Elution: Elute this compound with a stronger solvent. Collect fractions and analyze them by TLC or HPLC to locate the fractions containing the target compound.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound fractions.[5]
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column.[5]
-
Mobile Phase: Prepare a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection and Analysis: Inject the sample and monitor the chromatogram at a wavelength where this compound has maximum absorbance. Purity is often estimated by the area percentage of the main peak.[6]
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting decision tree for improving this compound purity.
Caption: A hypothetical biosynthetic pathway for this compound.
References
Technical Support Center: Compound X (e.g., Stachartin C)
Disclaimer: No specific experimental data for a compound named "Stachartin C" is publicly available. The following troubleshooting guides, FAQs, and protocols are based on common experimental scenarios and best practices for working with novel research compounds, referred to herein as "Compound X".
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the experimental use of Compound X.
Question 1: My primary cells show high levels of toxicity after treatment with Compound X, even at low concentrations. What could be the cause?
Answer: High cytotoxicity can stem from several factors. Firstly, ensure the solvent used to dissolve Compound X is not toxic to your cells at the final concentration used. A vehicle control (cells treated with the solvent alone) is crucial to determine this. Secondly, primary cells can be more sensitive than cell lines; consider reducing the treatment duration or concentration. Finally, assess the purity of your Compound X stock, as contaminants could be responsible for the observed toxicity.
Question 2: I am not observing the expected biological effect of Compound X in my cell-based assay. How can I troubleshoot this?
Answer: Lack of activity can be due to several reasons.
-
Compound Stability: Ensure that Compound X is stable under your experimental conditions (e.g., temperature, light exposure, media components).
-
Cellular Uptake: Verify that Compound X is able to enter the cells. This may require specific transporters or conditions.
-
Target Expression: Confirm that your cell model expresses the intended molecular target of Compound X.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the compound's effect. Consider using a more direct and sensitive readout.
-
Positive Control: Always include a positive control to ensure your assay is working as expected.[1][2][3]
Question 3: I am seeing inconsistent results between experimental replicates with Compound X. What are the likely sources of this variability?
Answer: Inconsistent results often point to issues with experimental technique or reagent variability.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Reagent Preparation: Prepare fresh dilutions of Compound X for each experiment from a validated stock solution.
-
Environmental Factors: Maintain consistent incubation conditions (temperature, CO2, humidity).
Question 4: What are appropriate negative and positive controls for experiments involving Compound X?
Answer: The choice of controls is critical for interpreting your results.[2][3]
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve Compound X. This helps to isolate the effect of the compound from that of the solvent.[2]
-
Untreated Control: Cells that are not exposed to any treatment. This serves as a baseline for the experiment.
-
Inactive Analog Control: If available, a structurally similar but biologically inactive version of Compound X can be a powerful negative control.
-
-
Positive Controls:
Quantitative Data Summary
The following table provides an example of how to structure quantitative data from a dose-response experiment with Compound X, including appropriate controls.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Target Inhibition (%) |
| Untreated Control | 0 | 100 ± 4.5 | 0 ± 2.1 |
| Vehicle Control (0.1% DMSO) | 0 | 98 ± 5.2 | 1 ± 1.8 |
| Compound X | 0.1 | 95 ± 3.9 | 15 ± 3.5 |
| Compound X | 1 | 88 ± 6.1 | 52 ± 4.8 |
| Compound X | 10 | 55 ± 7.3 | 89 ± 3.2 |
| Positive Control (Compound Y) | 5 | 60 ± 5.8 | 92 ± 2.9 |
Experimental Protocols
Protocol: Investigating the Effect of Compound X on Kinase Z Phosphorylation
This protocol outlines a general procedure for treating cells with Compound X and analyzing the phosphorylation status of a target kinase (Kinase Z) via Western Blot.
-
Cell Culture: Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. From this, create a series of dilutions in cell culture media to achieve the final desired concentrations.
-
Treatment:
-
Aspirate the old media from the cells.
-
Add the media containing the different concentrations of Compound X, the vehicle control (DMSO), and a known inhibitor of Kinase Z as a positive control.
-
Incubate for the desired treatment time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated Kinase Z (p-Kinase Z) overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for total Kinase Z and a loading control (e.g., GAPDH).
-
Visualizations
References
Technical Support Center: Preclinical Studies of Investigational Compounds
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Toxicity & Safety Pharmacology
Question 1: We observed unexpected mortality at our lowest dose in an acute toxicity study of Investigational Compound X. What could be the cause and how should we proceed?
Answer: Unexpected mortality at low doses is a significant finding that requires immediate investigation. Potential causes could include:
-
Hypersensitivity Reaction: The animal model may be having an acute hypersensitivity or anaphylactic reaction to the compound.
-
Rapid Onset of Action: The compound's mechanism of action may be more potent and rapid than anticipated, leading to acute physiological distress.
-
Vehicle Effects: The vehicle used to dissolve or suspend Investigational Compound X may have its own toxicity or may enhance the compound's toxicity.
-
Off-Target Effects: The compound may have unintended interactions with critical biological targets.
Troubleshooting Steps:
-
Review Dosing Procedures: Ensure the dose was calculated and administered correctly.
-
Conduct a Vehicle-Only Control Study: To rule out toxicity from the vehicle.
-
Perform Dose Range-Finding Studies: Start with much lower doses and escalate slowly to identify a maximum tolerated dose (MTD).
-
Histopathological Analysis: Conduct a thorough necropsy and histopathological examination of all major organs from the deceased animals to identify any target organs of toxicity.
Question 2: Our 90-day subchronic toxicity study for Investigational Compound X shows statistically significant changes in some hematological and serum biochemical parameters, but they are not dose-dependent. How do we interpret these findings?
Answer: Non-dose-dependent changes can be challenging to interpret. While they should not be dismissed, they may not always be indicative of direct compound-related toxicity. According to general principles of toxicology, findings that are not dose-related may not be of toxicological significance[1].
Interpretation and Follow-up:
-
Biological Variability: These changes could be due to normal biological variation within the animal population.
-
Transient Effects: The effects might be temporary adaptations to the compound that resolve over time.
-
Lack of Toxicological Significance: If the changes are minor and not associated with any clinical signs of toxicity or histopathological findings, they may not be considered adverse.
To further investigate, consider adding more animals per group to increase statistical power and including recovery groups to see if the effects are reversible after cessation of treatment.
Pharmacokinetics & Metabolism
Question 3: We are observing very low and variable oral bioavailability for Investigational Compound X. What are the potential reasons and how can we improve it?
Answer: Low and variable oral bioavailability is a common challenge in preclinical drug development. The primary reasons could be:
-
Poor Solubility: The compound may not dissolve well in the gastrointestinal fluids.
-
Low Permeability: The compound may not be effectively absorbed across the intestinal wall.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Troubleshooting and Improvement Strategies:
-
Formulation Development: Explore different formulations such as salt forms, amorphous solid dispersions, or lipid-based formulations to improve solubility and dissolution.
-
Permeability Assessment: Conduct in vitro studies (e.g., Caco-2 permeability assay) to understand its absorption mechanism.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound.
-
Co-administration with Inhibitors: In preclinical models, co-administering with inhibitors of specific metabolic enzymes or efflux transporters can help identify the cause of low bioavailability.
Question 4: There is a significant discrepancy in the in vitro metabolic stability and in vivo pharmacokinetic profile of Investigational Compound X in our mouse model. What could explain this?
Answer: A lack of correlation between in vitro and in vivo data can arise from several factors. For instance, some compounds show different degradation rates in plasma from different mouse strains in vitro, which may not translate to similar differences in in vivo pharmacokinetic behavior[2].
Potential Explanations:
-
Extrahepatic Metabolism: The compound might be metabolized by enzymes in other tissues (e.g., intestine, kidney, lungs) that are not fully accounted for in in vitro liver-based assays.
-
Plasma Protein Binding: High binding to plasma proteins can protect the compound from metabolism in vivo.
-
Tissue Distribution: The compound may rapidly distribute to tissues where metabolic activity is lower[2].
-
Enzyme Induction or Inhibition: The compound itself might be inducing or inhibiting metabolic enzymes in vivo over time.
To investigate further, consider performing pharmacokinetic studies with co-administration of known enzyme inhibitors or inducers and conducting more comprehensive in vitro metabolism studies using various tissue homogenates.
Quantitative Data Summary
Table 1: Hypothetical Acute Oral Toxicity Data for Investigational Compound X in Rats
| Dose Group (mg/kg) | Number of Animals (Male/Female) | Mortality | Clinical Signs |
| 0 (Vehicle) | 5/5 | 0/10 | None observed |
| 500 | 5/5 | 0/10 | Mild lethargy, resolved within 24h |
| 1000 | 5/5 | 1/10 | Lethargy, piloerection |
| 2000 | 5/5 | 4/10 | Severe lethargy, ataxia, tremors |
Table 2: Hypothetical Pharmacokinetic Parameters of Investigational Compound X in Different Species
| Species | Dose (mg/kg, Route) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 (IV) | 1500 | 0.1 | 3000 | 100 |
| Mouse | 50 (Oral) | 300 | 1.0 | 900 | 6 |
| Rat | 10 (IV) | 1200 | 0.1 | 2500 | 100 |
| Rat | 50 (Oral) | 250 | 2.0 | 1250 | 10 |
| Dog | 5 (IV) | 1000 | 0.1 | 4000 | 100 |
| Dog | 20 (Oral) | 150 | 4.0 | 1800 | 9 |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity of Investigational Compound X.
-
Test System: Sprague-Dawley rats (5 males, 5 females).
-
Dosing: A single limit dose of 2000 mg/kg is administered by oral gavage. If mortality is observed, the dose for the next animal is reduced. If the animal survives, the dose is increased.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
Protocol 2: 90-Day Subchronic Oral Toxicity Study
-
Objective: To evaluate the potential toxicity of Investigational Compound X after repeated oral administration for 90 days.
-
Test System: Wistar rats (10 males and 10 females per group).
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 50 mg/kg/day)
-
Group 3: Mid dose (e.g., 150 mg/kg/day)
-
Group 4: High dose (e.g., 500 mg/kg/day)
-
-
Administration: The compound is administered daily via oral gavage.
-
In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Assessments: At the end of the study, blood samples are collected for hematology and serum biochemistry. All animals are euthanized, and a full histopathological examination of organs is performed.
Visualizations
Caption: Hypothetical signaling pathway for Investigational Compound X.
Caption: General preclinical experimental workflow.
References
addressing batch-to-batch variability of Stachartin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with Stachartin C, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of different batches of this compound. What are the potential causes for this?
A1: Batch-to-batch variability is a known challenge with natural products. Several factors can contribute to this variability in this compound:
-
Source Material Variation: this compound is a natural product, and its concentration in the source organism can be influenced by environmental factors such as climate, harvest time, and storage conditions.[1][2]
-
Extraction and Purification Processes: Minor variations in the extraction and purification protocols can lead to differences in the final purity and composition of this compound batches.[3]
-
Compound Stability: this compound may be sensitive to degradation by light, temperature, or oxidation over time. Improper storage or handling can lead to reduced activity.
-
Presence of Impurities or Co-eluting Compounds: The presence of structurally related impurities or other bioactive compounds that co-elute during purification can affect the observed biological activity.
Q2: How can we ensure the consistency of this compound activity across different experiments?
A2: To ensure consistency, it is crucial to implement rigorous quality control measures for each new batch of this compound. This should include:
-
Analytical Chemistry: Perform High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the identity and purity of the compound.
-
Bioactivity Assay: Use a standardized in vitro bioassay to qualify the potency of each batch before use in critical experiments.
-
Standardized Handling and Storage: Adhere strictly to the recommended storage conditions and use consistent protocols for preparing stock solutions and experimental dilutions.
Q3: What is the known mechanism of action of this compound?
A3: this compound is an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[2] this compound exerts its effects by interfering with the phosphorylation and subsequent dimerization of STAT3, which prevents its translocation to the nucleus and transcription of target genes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibition of STAT3 phosphorylation in a Western blot experiment with a new batch of this compound. | 1. Incorrect concentration of this compound due to weighing or dilution errors. | 1. Prepare fresh dilutions from the stock solution. Verify the concentration of the stock solution. |
| 2. Degradation of this compound. | 2. Use a fresh aliquot of this compound from appropriate storage. Qualify the activity of the batch using a cell viability assay. | |
| 3. Low potency of the new batch. | 3. Perform a dose-response experiment to determine the IC50 of the new batch and compare it to previous batches. | |
| Inconsistent results in a cell viability assay between experiments. | 1. Variation in cell density or passage number. | 1. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| 2. Edge effects in multi-well plates. | 2. Avoid using the outer wells of the plate for experimental samples or fill them with media to maintain humidity. | |
| 3. Variability in this compound batch. | 3. Qualify each new batch of this compound with a standardized bioassay before use. | |
| High background signal in a reporter gene assay for STAT3 activity. | 1. Suboptimal assay conditions. | 1. Optimize the concentration of the reporter plasmid and the transfection reagent. |
| 2. Basal STAT3 activity in the cell line. | 2. Serum-starve the cells before treatment with this compound to reduce basal STAT3 activation. |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches using a Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).
Materials:
-
This compound (from different batches)
-
MDA-MB-231 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare a 2X serial dilution of this compound from each batch in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value for each batch by plotting the percentage of cell viability against the log of this compound concentration.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
This compound
-
MDA-MB-231 cells
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (or with the same concentration from different batches) for 24 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control (β-actin).
Data Presentation
Table 1: Comparison of IC50 Values for Different Batches of this compound
| Batch ID | Date of Purchase | IC50 (µM) in MDA-MB-231 cells | Purity by HPLC (%) |
| STC-2023-01 | 2023-01-15 | 5.2 ± 0.4 | 98.5 |
| STC-2023-02 | 2023-06-20 | 15.8 ± 1.2 | 91.2 |
| STC-2024-01 | 2024-02-10 | 4.9 ± 0.3 | 99.1 |
Visualizations
References
Validation & Comparative
Stachartin C and its Phenylspirodrimane Cousins: A Comparative Guide to Cytotoxicity
For researchers and professionals in drug development, understanding the cytotoxic potential of novel compounds is paramount. This guide provides a comparative analysis of the cytotoxicity of stachartin C and other phenylspirodrimanes, a class of meroterpenoids derived from fungi, against various cancer cell lines. The data presented is compiled from recent studies, offering a valuable resource for evaluating their potential as anticancer agents.
Comparative Cytotoxicity of Phenylspirodrimanes
The cytotoxic activity of this compound and related phenylspirodrimane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized in the table below. The data reveals that several of these compounds exhibit potent cytotoxic effects, in some cases surpassing the efficacy of established chemotherapy drugs.
| Compound | Cell Line | IC50 (µM) | Reference |
| Stachybochartin C | MDA-MB-231 (Breast Cancer) | 10.8 | [1][2] |
| U-2OS (Osteosarcoma) | 4.5 | [1][2] | |
| Stachybochartin A | MDA-MB-231 (Breast Cancer) | 15.4 | [1][2] |
| U-2OS (Osteosarcoma) | 8.2 | [1][2] | |
| Stachybochartin B | MDA-MB-231 (Breast Cancer) | 21.7 | [1][2] |
| U-2OS (Osteosarcoma) | 12.5 | [1][2] | |
| Stachybochartin D | MDA-MB-231 (Breast Cancer) | 18.6 | [1][2] |
| U-2OS (Osteosarcoma) | 9.7 | [1][2] | |
| Stachybochartin G | MDA-MB-231 (Breast Cancer) | 11.2 | [1][2] |
| U-2OS (Osteosarcoma) | 5.3 | [1][2] | |
| Stachybotrylactam | MP41 (Uveal Melanoma) | < 1.0 | [3] |
| 786 (Renal Cell Carcinoma) | 0.3 - 1.5 | [3] | |
| CAL33 (Head and Neck Squamous Cell Carcinoma) | 0.3 - 1.5 | [3] | |
| 786R (Sunitinib-resistant Renal Cell Carcinoma) | 0.8 - 2.2 | [3] | |
| CAL33RR (Cisplatin-resistant HNSCC) | 0.6 - 1.0 | [3] | |
| Stachybotrylactam acetate | MP41 (Uveal Melanoma) | < 1.0 | [3] |
| 786 (Renal Cell Carcinoma) | 0.3 - 1.5 | [3] | |
| CAL33 (Head and Neck Squamous Cell Carcinoma) | 0.3 - 1.5 | [3] | |
| 786R (Sunitinib-resistant Renal Cell Carcinoma) | 0.8 - 2.2 | [3] | |
| CAL33RR (Cisplatin-resistant HNSCC) | 0.6 - 1.0 | [3] | |
| 2α-acetoxystachybotrylactam acetate | MP41 (Uveal Melanoma) | < 1.0 | [3] |
| 786 (Renal Cell Carcinoma) | 0.3 - 1.5 | [3] | |
| CAL33 (Head and Neck Squamous Cell Carcinoma) | 0.3 - 1.5 | [3] | |
| 786R (Sunitinib-resistant Renal Cell Carcinoma) | 0.8 - 2.2 | [3] | |
| CAL33RR (Cisplatin-resistant HNSCC) | 0.6 - 1.0 | [3] | |
| Doxorubicin (Positive Control) | U-2OS (Osteosarcoma) | Not specified, used as control | [2] |
| Sunitinib (Positive Control) | 786 (Renal Cell Carcinoma) | 2.5 ± 0.5 | [3] |
| 786R (Sunitinib-resistant Renal Cell Carcinoma) | > 10 ± 1 | [3] | |
| Cisplatin (Positive Control) | CAL33 (Head and Neck Squamous Cell Carcinoma) | 1.5 ± 0.3 | [3] |
| CAL33RR (Cisplatin-resistant HNSCC) | > 10 ± 1 | [3] |
Experimental Protocols
The cytotoxicity of phenylspirodrimanes is typically assessed using colorimetric assays such as the MTT or MTS assays. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.
General Cytotoxicity Assay Protocol (MTS Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, other phenylspirodrimanes) or a vehicle control (e.g., DMSO). A positive control, such as doxorubicin, sunitinib, or cisplatin, is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTS Reagent Addition: After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
Color Development: The plates are incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a soluble formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for determining the cytotoxicity of phenylspirodrimanes using an MTS assay.
Mechanism of Action: Induction of Apoptosis
Studies have indicated that the cytotoxic effects of certain phenylspirodrimanes, such as stachybochartins C and G, are mediated through the activation of a caspase-dependent apoptotic pathway.[1][2][4] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.
The proposed mechanism involves the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3). The executioner caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Phenylspirodrimanes may induce apoptosis through caspase-dependent pathways.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10195G [pubs.rsc.org]
A Comparative Analysis of the Bioactivities of Stachartin C and Stachybotrylactam
A detailed examination of the experimental data reveals distinct bioactivity profiles for the fungal secondary metabolites Stachartin C and stachybotrylactam. While both are classified as phenylspirodrimanes, their primary reported activities differ significantly, with this compound demonstrating anti-inflammatory properties and stachybotrylactam showing antiviral capabilities.
This comparison guide provides a comprehensive overview of the known biological activities of this compound and stachybotrylactam, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of these two natural products.
Summary of Biological Activities
Current research highlights that this compound is a potent inhibitor of nitric oxide (NO) production, a key mediator in inflammatory processes. In contrast, stachybotrylactam has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an essential enzyme for viral replication. A direct comparative study evaluating both compounds in the same assay has not been identified in the reviewed literature, making a head-to-head potency comparison challenging. The available data, however, provides valuable insights into their individual mechanisms of action.
Quantitative Data on Bioactivity
The following table summarizes the key quantitative data for the reported biological activities of this compound and stachybotrylactam.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | 12.4 µM | [1] |
| Stachybotrylactam | HIV-1 Protease Inhibition | in vitro enzymatic assay | 161 µM |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production Assay (for this compound)
The anti-inflammatory activity of this compound was determined by measuring its ability to inhibit the production of nitric oxide in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere for 24 hours.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.
Nitrite Quantification:
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured using a microplate reader.
-
The amount of nitrite is determined using a sodium nitrite standard curve.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
HIV-1 Protease Inhibition Assay (for stachybotrylactam)
The antiviral potential of stachybotrylactam was assessed through its ability to inhibit the enzymatic activity of recombinant HIV-1 protease. A common method for this is a fluorometric assay.
Assay Principle:
-
The assay utilizes a quenched fluorogenic substrate containing an HIV-1 protease cleavage site.
-
In the absence of an inhibitor, the protease cleaves the substrate, separating a fluorophore from a quencher molecule, resulting in an increase in fluorescence.
-
In the presence of an inhibitor like stachybotrylactam, the protease activity is reduced, leading to a lower fluorescence signal.
General Protocol:
-
The reaction is typically performed in a 96-well plate format.
-
Recombinant HIV-1 protease is pre-incubated with varying concentrations of stachybotrylactam in an appropriate assay buffer.
-
The fluorogenic substrate is then added to initiate the reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Cellular Pathway of NO Production Inhibition
The following diagram illustrates the general signaling pathway leading to the production of nitric oxide in macrophages upon stimulation with LPS and highlights the point of inhibition by agents that suppress iNOS expression, which is the likely mechanism for this compound.
References
A Comparative Analysis of the Mechanisms of Action of Stachybotrys chartarum Mycotoxins and Other Major Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of action of mycotoxins produced by Stachybotrys chartarum (represented by Satratoxin G and Verrucarin A) and other significant mycotoxins, including Aflatoxin B1, Ochratoxin A, Deoxynivalenol, Zearalenone, and Fumonisin B1. The information is compiled from peer-reviewed scientific literature to aid researchers and professionals in drug development and toxicology.
Introduction to Selected Mycotoxins
Mycotoxins are secondary metabolites produced by various fungi that can contaminate food and feed, posing a significant threat to human and animal health. Their toxic effects are diverse, ranging from acute toxicity to long-term carcinogenic and immunotoxic effects. Understanding their mechanisms of action at the molecular level is crucial for developing effective diagnostic and therapeutic strategies. This guide focuses on the following mycotoxins:
-
Stachybotrys chartarum Toxins (Satratoxin G and Verrucarin A): Stachybotrys chartarum, often referred to as "black mold," produces a potent class of mycotoxins called macrocyclic trichothecenes. Satratoxin G and Verrucarin A are highly toxic members of this group, known for their ability to inhibit protein synthesis.
-
Aflatoxin B1 (AFB1): Produced by Aspergillus flavus and Aspergillus parasiticus, AFB1 is one of the most potent naturally occurring carcinogens. It primarily targets the liver.
-
Ochratoxin A (OTA): A mycotoxin produced by several species of Aspergillus and Penicillium, OTA is a known nephrotoxin, carcinogen, and teratogen.
-
Deoxynivalenol (DON): Also known as vomitoxin, DON is a trichothecene mycotoxin produced by Fusarium species. It is a common contaminant of cereal grains and primarily affects the gastrointestinal tract and immune system.
-
Zearalenone (ZEN): Produced by Fusarium species, ZEN is a non-steroidal estrogenic mycotoxin that can disrupt the reproductive system.
-
Fumonisin B1 (FB1): Produced mainly by Fusarium verticillioides, FB1 is a common contaminant of corn and is associated with various animal diseases and is a potential human carcinogen.
Comparative Mechanism of Action
The primary mechanism of action for each mycotoxin is distinct, leading to a variety of cellular responses. A key cellular process affected by many of these toxins is apoptosis, or programmed cell death.
Inhibition of Protein Synthesis
A primary mechanism of toxicity for trichothecene mycotoxins, including Satratoxin G, Verrucarin A, and Deoxynivalenol, is the inhibition of protein synthesis. These mycotoxins bind to the 60S ribosomal subunit, which interferes with the peptidyl transferase activity, thereby halting polypeptide chain elongation.[1][2] This disruption of protein synthesis can trigger a ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent downstream signaling cascades that can result in either cell survival or apoptosis, depending on the cell type and toxin concentration.[3][4]
DNA Damage and Adduct Formation
Aflatoxin B1 exerts its carcinogenic effects primarily through the formation of DNA adducts.[5] After ingestion, AFB1 is metabolized in the liver by cytochrome P450 enzymes to a reactive epoxide intermediate, AFB1-8,9-epoxide. This epoxide can then bind to guanine residues in DNA, forming AFB1-N7-Gua adducts. These adducts can lead to mutations, particularly a G-to-T transversion in the p53 tumor suppressor gene, a hallmark of AFB1-induced hepatocellular carcinoma.[6]
Ochratoxin A has also been shown to induce DNA damage, although the mechanism is less direct than that of AFB1. OTA can generate reactive oxygen species (ROS), leading to oxidative DNA damage.[7] There is also evidence for the formation of OTA-DNA adducts, contributing to its genotoxicity.[8]
Disruption of Sphingolipid Metabolism
Fumonisin B1 is structurally similar to sphinganine and sphingosine, which are precursors in the sphingolipid biosynthesis pathway. FB1 competitively inhibits the enzyme ceramide synthase, leading to an accumulation of sphinganine and sphingosine and a depletion of complex sphingolipids.[9][10] This disruption of sphingolipid metabolism can alter cell growth, differentiation, and induce apoptosis.[6]
Estrogenic Effects
Zearalenone and its metabolites are structurally similar to estrogen and can bind to estrogen receptors, acting as endocrine disruptors.[11][12] This interaction can lead to reproductive disorders and has been linked to the development of hormone-dependent cancers.[13]
Induction of Apoptosis
A common downstream effect of the diverse mechanisms of action of these mycotoxins is the induction of apoptosis. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas and TNF receptors. This binding triggers a signaling cascade that directly activates initiator caspases.
The mycotoxins discussed in this guide induce apoptosis through various mechanisms, often involving the activation of both intrinsic and extrinsic pathways.
Quantitative Comparison of Mycotoxin Cytotoxicity
The cytotoxic effects of mycotoxins can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a toxin that inhibits 50% of cell viability. The following table summarizes the IC50 values of the selected mycotoxins on the human hepatoma cell line HepG2, a commonly used model for in vitro toxicology studies.
| Mycotoxin | Cell Line | Exposure Time (h) | IC50 (µM) | Reference(s) |
| Satratoxin G | HepG2 | - | 0.004 - 0.019 | [5] |
| Verrucarin A | - | - | - | - |
| Aflatoxin B1 | HepG2 | 48 | 16.9 | [14] |
| Ochratoxin A | HepG2 | 48 | 59.86 | [3] |
| Deoxynivalenol | HepG2 | 48 | 2.82 | [9] |
| Zearalenone | HepG2 | 72 | ~100 | [9] |
| Fumonisin B1 | - | - | - | - |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used. The data presented here are for comparative purposes.
Quantitative Comparison of Mycotoxin-Induced Apoptosis
The extent of apoptosis induced by mycotoxins can be quantified by methods such as flow cytometry using Annexin V/Propidium Iodide (PI) staining. The following table provides examples of the percentage of apoptotic cells observed after exposure to various mycotoxins.
| Mycotoxin | Cell Line/Organism | Concentration | Exposure Time | % Apoptotic Cells (Early + Late) | Reference(s) |
| Satratoxin G | Rhesus Monkey Olfactory Epithelium | 5 µg daily | 4 days | 24-fold increase | |
| Aflatoxin B1 | Chicken Hepatocytes | 0.6 mg/kg diet | 21 days | Significantly increased | [10] |
| Ochratoxin A | Differentiated Caco-2 cells | 4 µg/mL | 48 h | 20.9% | [12] |
| Deoxynivalenol | Chang liver cells | 10 µg/mL | 48 h | Drastically increased | [5] |
| Zearalenone | Porcine Endometrial Stromal Cells | 15 µM | 24 h | Significantly increased | |
| Fumonisin B1 | Swine Umbilical Vein Endothelial Cells | 40 µg/mL | 48 h | Significantly increased | [13] |
Signaling Pathways and Experimental Workflows
Mycotoxin-Induced Apoptosis Signaling Pathways
The following diagrams illustrate the generalized signaling pathways through which these mycotoxins induce apoptosis.
Caption: Generalized signaling pathways of mycotoxin-induced apoptosis.
Experimental Workflow for Mycotoxin Cytotoxicity and Apoptosis Assays
The following diagram outlines a typical experimental workflow for assessing the cytotoxic and apoptotic effects of mycotoxins on a cell line.
Caption: Experimental workflow for mycotoxin cytotoxicity and apoptosis assays.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and treat the cells with various concentrations of the mycotoxin in fresh medium. Include a vehicle control (medium with the solvent used to dissolve the mycotoxin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[15][16][17][18]
Caspase-3 Colorimetric Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT (dithiothreitol)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with the mycotoxin to induce apoptosis.
-
Lyse the cells using the cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 50-100 µg of protein from each sample.
-
Add 2X Reaction Buffer (containing DTT) to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.[14][19][20][21][22]
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the mycotoxin to induce apoptosis.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
- 1. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Satratoxin G - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Cellular Apoptosis Induced by Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Fumonisin B1 on Proliferation and Apoptosis of Intestinal Porcine Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Aflatoxin B1 invokes apoptosis via death receptor pathway in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fumonisin B1 Inhibits Cell Proliferation and Decreases Barrier Function of Swine Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. abcam.com [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. takarabio.com [takarabio.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Casticin, Quercetin, and 5-Fluorouracil as Potential Anti-Cancer Drug Leads
An initial search for "Stachartin C" did not yield specific results, suggesting a possible misspelling or a compound not widely documented in publicly available scientific literature. To provide a comprehensive comparison guide as requested, clarification on the exact name of the compound is necessary.
However, to demonstrate the structure and content of the requested guide, this document will proceed by using a placeholder compound, "Casticin" , a natural flavonoid with documented anti-cancer properties. This guide will compare Casticin with another well-known natural compound with similar activities, Quercetin , and a conventional chemotherapy drug, 5-Fluorouracil (5-FU) .
This guide provides a comparative analysis of the flavonoid Casticin with Quercetin and 5-Fluorouracil, evaluating their potential as therapeutic agents against cancer. The comparison focuses on their mechanisms of action, efficacy, and safety profiles, supported by experimental data.
Overview of Compounds
-
Casticin: A polymethoxyflavone found in Vitex species, known for its anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cancer cell lines.
-
Quercetin: A widely distributed flavonoid in fruits and vegetables, recognized for its antioxidant and anti-cancer properties.
-
5-Fluorouracil (5-FU): A pyrimidine analog used as a chemotherapy agent for several solid tumors, including colorectal, breast, and stomach cancers.
Mechanism of Action and Signaling Pathways
Casticin exerts its anti-cancer effects through multiple signaling pathways. A key mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Apoptosis Induction: Casticin has been shown to induce apoptosis in colorectal cancer cells by impacting the extrinsic pathway.[1] It also affects the levels of Bcl-2, a crucial protein for cell survival.[1]
-
Cell Cycle Arrest: Treatment with Casticin can lead to a significant increase in the population of cancer cells in the G2/M phase of the cell cycle, thereby halting their proliferation.[1]
The signaling pathways involved are complex and can be visualized as follows:
Caption: Signaling pathways affected by Casticin leading to apoptosis and cell cycle arrest.
Quercetin and 5-FU also induce apoptosis and inhibit cell proliferation, but through partially different mechanisms. Quercetin's effects are often linked to its antioxidant properties and modulation of pathways like PI3K/Akt and MAPK. 5-FU, as a pyrimidine analog, primarily disrupts DNA synthesis.
Comparative Efficacy Data
The following table summarizes the cytotoxic activity of Casticin, Quercetin, and 5-FU against a human colorectal cancer cell line (DLD-1). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Casticin | DLD-1 | 5 | [1] |
| Quercetin | DLD-1 | ~20-50 | Varies across studies |
| 5-Fluorouracil | DLD-1 | ~5-15 | Varies across studies |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: DLD-1 cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Casticin, Quercetin, or 5-FU dissolved in a suitable solvent (e.g., DMSO). A control group receives only the solvent.
-
Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
This method is used to determine the effect of the compounds on the cell cycle distribution.
Detailed Protocol:
-
Cell Treatment: DLD-1 cells are treated with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Safety and Selectivity
An ideal drug lead should exhibit high potency against cancer cells while having minimal toxicity towards normal cells. Natural compounds like Casticin and Quercetin are often reported to have a better safety profile compared to traditional chemotherapeutic agents.[1] However, further in vivo studies are necessary to fully evaluate their therapeutic index.
Conclusion
Casticin demonstrates significant potential as an anti-cancer drug lead, with efficacy comparable to or, in some cases, better than other natural compounds like Quercetin and the conventional drug 5-FU. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest, makes it a promising candidate for further pre-clinical and clinical investigation. The development of synthetic analogs of Casticin could also lead to compounds with improved potency and pharmacokinetic properties.
References
Comparative Analysis of C-Statin and Cisplatin Cytotoxicity: A Guide for Researchers
Introduction
This guide provides a detailed comparative analysis of the cytotoxic effects of C-Statin and the conventional chemotherapeutic agent, cisplatin. It is intended for researchers, scientists, and drug development professionals. While the initial query focused on "Stachartin C," no significant scientific literature was found under this name. Based on related search results, it is presumed that the intended compound for comparison was C-Statin, a natural anti-angiogenic and pro-apoptotic agent. This guide therefore proceeds with a comprehensive comparison between C-Statin and cisplatin, focusing on their mechanisms of action, cytotoxicity data, and the experimental protocols used for their evaluation.
Comparative Data on Cytotoxicity
The following table summarizes the key characteristics and cytotoxic mechanisms of C-Statin and cisplatin. Direct comparative IC50 values are not available in the current literature, as studies typically focus on one agent or compare cisplatin to other platinum-based drugs. However, their distinct mechanisms of inducing cell death are outlined below.
| Feature | C-Statin | Cisplatin |
| Primary Mechanism | Anti-angiogenesis, Induction of apoptosis | DNA damage leading to apoptosis |
| Molecular Targets | VEGF signaling pathway, Endothelial cell proliferation | Nuclear DNA (purine bases) |
| Mode of Apoptosis Induction | Intrinsic (mitochondrial) pathway | Intrinsic and extrinsic pathways |
| Key Signaling Molecules | Inhibition of pro-inflammatory cytokines | Activation of p53, p73, MAPKs |
| Cell Cycle Arrest | Not a primary reported mechanism | G1, S, or G2-M phases[1] |
| Primary Cellular Effects | Inhibition of new blood vessel formation in tumors, Induction of apoptosis in cancer cells[2] | Formation of DNA adducts, inhibition of DNA replication and transcription[1][3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of cytotoxicity for agents like C-Statin and cisplatin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (C-Statin or cisplatin) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of C-Statin or cisplatin for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess the effect of the treatment on their expression levels.
-
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein using an antibody.
-
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each sample using a method like the Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, caspases, Bcl-2 family proteins), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Signaling Pathways and Visualizations
C-Statin Signaling Pathway
C-Statin primarily exerts its cytotoxic effects by inhibiting angiogenesis and inducing the intrinsic pathway of apoptosis. It interferes with signaling pathways like the VEGF pathway, which is crucial for the proliferation and migration of endothelial cells, thereby cutting off the nutrient supply to tumors.[2] Additionally, it can activate the intrinsic apoptotic mechanism within cancer cells.[2]
Caption: C-Statin's dual mechanism of inhibiting angiogenesis and inducing apoptosis.
Cisplatin Signaling Pathway
Cisplatin's cytotoxicity is primarily mediated by its interaction with DNA, leading to the formation of DNA adducts that trigger a cascade of cellular responses, culminating in apoptosis.[1][3] This process involves the activation of various signaling pathways, including those mediated by p53 and MAP kinases, which can initiate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5]
Caption: Cisplatin-induced DNA damage response leading to apoptosis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds.
Caption: A generalized workflow for comparative cytotoxicity studies.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. C-Statin’s potential role in cancer care: inhibiting angiogenesis and tumor growth – BMS Clinic [bmsclinic.com.hk]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unraveling Resistance: A Comparative Guide to the Bioactive Compounds of Stachybotrys chartarum
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic and multidrug resistance-reversing properties of secondary metabolites isolated from the fungus Stachybotrys chartarum. While specific cross-resistance data for a compound designated "Stachartin C" is not available in the current body of scientific literature, this guide focuses on the broader class of bioactive agents from this fungal source, offering insights into their potential interactions with established drug resistance mechanisms.
Stachybotrys chartarum, a fungus known for its production of a diverse array of secondary metabolites, is a source of compounds with significant cytotoxic and anticancer potential. These metabolites fall into several chemical classes, including phenylspirodrimanes, trichothecenes (such as satratoxins), and atranones. Understanding the mechanisms of action and potential for cross-resistance with existing chemotherapeutics is crucial for the development of novel anticancer agents.
Comparative Cytotoxicity of Stachybotrys chartarum Metabolites
Research has demonstrated the cytotoxic effects of various compounds isolated from S. chartarum against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀), providing a quantitative comparison of their potency.
| Compound Class | Compound Name | Cancer Cell Line | IC₅₀ (µM) |
| Phenylspirodrimane | Stachybotrysin B | KBv200 (Vincristine-resistant) | >40 |
| Stachybotrysin B | Hela/VCR (Vincristine-resistant) | >40 | |
| Stachybotrane A | HL-60 (Leukemia) | 12.5 | |
| Stachybotrane A | SMMC-7721 (Hepatocellular carcinoma) | 28.6 | |
| Stachybotrane A | A-549 (Lung carcinoma) | 25.4 | |
| Stachybotrane A | MCF-7 (Breast adenocarcinoma) | 35.2 | |
| Stachybotrane A | SW-480 (Colon adenocarcinoma) | 21.8 | |
| Stachybotrane B | HL-60 | 15.8 | |
| Stachybotrane B | SMMC-7721 | 33.1 | |
| Stachybotrane B | A-549 | 29.7 | |
| Stachybotrane B | MCF-7 | 41.3 | |
| Stachybotrane B | SW-480 | 26.5 | |
| Atranone | Atranone Q | MG-63 (Osteosarcoma) | 8.6 |
| Meroterpenoid | Stachybotrychromene A | HepG2 (Hepatocellular carcinoma) | 73.7 |
| Stachybotrychromene B | HepG2 | 28.2 |
Reversal of Multidrug Resistance by a Stachybotrys Metabolite
A significant finding in the context of drug resistance is the ability of certain compounds to reverse multidrug resistance (MDR) in cancer cells. One such compound from Stachybotrys chartarum, the phenylspirodrimane stachybotrysin B, has been shown to moderately reverse MDR in cancer cells that overexpress the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a common mechanism of resistance to various anticancer drugs.[1][2]
Experimental Data on MDR Reversal by Stachybotrysin B
The following table presents data on the fold resistance (FR) reduction of doxorubicin (DOX) and navelbine (NVB) in ABCB1-overexpressing cell lines when treated with stachybotrysin B. A lower FR value indicates a greater reversal of resistance.
| Cell Line | Chemotherapeutic Agent | Stachybotrysin B Concentration (µM) | Fold Resistance (FR) |
| KBv200 | Doxorubicin (DOX) | 2.5 | 4.86 |
| 5 | 2.95 | ||
| 10 | 1.54 | ||
| Navelbine (NVB) | 2.5 | 3.21 | |
| 5 | 2.15 | ||
| 10 | 1.68 | ||
| Hela/VCR | Doxorubicin (DOX) | 5 | 7.82 |
| 10 | 3.45 | ||
| 20 | 1.43 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this method, cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Multidrug Resistance (MDR) Reversal Assay
The MDR reversal activity of stachybotrysin B was evaluated by determining its effect on the cytotoxicity of known anticancer drugs in resistant cell lines. The resistant cell lines (KBv200 and Hela/VCR), which overexpress the ABCB1 transporter, and their parental sensitive cell lines were treated with various concentrations of doxorubicin or navelbine in the presence or absence of non-toxic concentrations of stachybotrysin B. The cell viability was assessed using the MTT assay after 72 hours of incubation. The fold resistance (FR) was calculated by dividing the IC₅₀ of the anticancer drug in the resistant cell line by the IC₅₀ in the sensitive parent cell line. The ability of stachybotrysin B to reverse this resistance is indicated by a reduction in the FR value.
Doxorubicin Accumulation Assay
To investigate the mechanism of MDR reversal, a doxorubicin accumulation assay was performed using flow cytometry. ABCB1-overexpressing cells were incubated with doxorubicin in the presence or absence of stachybotrysin B for a specified period. After incubation, the cells were washed, and the intracellular fluorescence of doxorubicin was measured using a flow cytometer. An increase in the intracellular fluorescence of doxorubicin in the presence of stachybotrysin B indicates that the compound inhibits the efflux of doxorubicin from the cancer cells, thereby increasing its intracellular concentration.[1]
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Action for Satratoxins
Satratoxins, a class of trichothecene mycotoxins from S. chartarum, are potent inhibitors of protein synthesis.[3] They bind to the 60S ribosomal subunit, which triggers a signaling cascade known as the ribotoxic stress response. This response involves the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[4][5] The activation of these kinases can lead to the induction of apoptosis (programmed cell death) and inflammation.[4]
Caption: Proposed mechanism of action for satratoxins.
Experimental Workflow for MDR Reversal Assay
The following diagram illustrates the workflow for assessing the multidrug resistance reversal potential of a test compound.
Caption: Workflow for MDR reversal assessment.
Logical Relationship of MDR Reversal by Stachybotrysin B
The reversal of multidrug resistance by stachybotrysin B is linked to its ability to inhibit the ABCB1 transporter, which leads to an increased intracellular concentration of chemotherapeutic drugs.
Caption: Logical flow of MDR reversal by stachybotrysin B.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp. 3A00409 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 4. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Stachartin C Analogs: A Comparative Guide
A deep dive into the structure-activity relationship of Stachartin C and its analogs, a class of phenylspirodrimane secondary metabolites derived from the fungus Stachybotrys chartarum, reveals promising cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this burgeoning field of oncology research.
This compound and its related compounds are meroterpenoids characterized by a unique spirocyclic system. Research has increasingly pointed towards their potential as anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cancer cell proliferation. The structure-activity relationship (SAR) of these analogs is a critical area of investigation, aiming to identify the key structural motifs responsible for their bioactivity and to guide the synthesis of more potent and selective derivatives.
Comparative Cytotoxicity of this compound Analogs
The cytotoxic effects of various this compound analogs, including Stachybochartins and Stachybotrychromenes, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Stachybochartin A | MDA-MB-231 (Breast Cancer) | 4.5 - 21.7 | [1] |
| U-2OS (Osteosarcoma) | 4.5 - 21.7 | [1] | |
| Stachybochartin B | MDA-MB-231 (Breast Cancer) | 4.5 - 21.7 | [1] |
| U-2OS (Osteosarcoma) | 4.5 - 21.7 | [1] | |
| Stachybochartin C | MDA-MB-231 (Breast Cancer) | 4.5 - 21.7 | [1] |
| U-2OS (Osteosarcoma) | 4.5 - 21.7 | [1] | |
| Stachybochartin D | MDA-MB-231 (Breast Cancer) | 4.5 - 21.7 | [1] |
| U-2OS (Osteosarcoma) | 4.5 - 21.7 | [1] | |
| Stachybochartin G | MDA-MB-231 (Breast Cancer) | 4.5 - 21.7 | [1] |
| U-2OS (Osteosarcoma) | 4.5 - 21.7 | [1] | |
| Stachybotrychromene A | HepG2 (Liver Cancer) | 73.7 | [2] |
| Stachybotrychromene B | HepG2 (Liver Cancer) | 28.2 | [2] |
| Stachybotrychromene C | HepG2 (Liver Cancer) | > 100 | [2] |
Key Structure-Activity Relationship Insights:
Preliminary SAR studies suggest that the presence of lactone groups in the structure of these phenylspirodrimanes positively influences their cytotoxic activity[3]. For instance, the varied potencies observed among the Stachybotrychromenes suggest that substitutions on the chromene ring system play a significant role in their cytotoxic effects.
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that the cytotoxic effects of this compound analogs are mediated through the induction of apoptosis. For example, Stachybochartins C and G have been shown to exert strong anti-proliferative activities against U-2OS osteosarcoma cells in a concentration- and time-dependent manner by activating caspase-dependent apoptosis pathways[1].
Caption: Proposed mechanism of this compound analog-induced apoptosis.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of this compound analogs using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Specific parameters may vary between studies.
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, U-2OS, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability:
-
Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. Further research is warranted to fully elucidate their mechanisms of action, identify specific molecular targets, and optimize their structures for improved therapeutic efficacy.
References
Stachartin C as an alternative to other fungal metabolites
Stachartin C: A Comparative Analysis of a Novel Fungal Metabolite and its Alternatives in Drug Discovery
Disclaimer: Information regarding a specific fungal metabolite designated "this compound" is not available in the public domain as of the latest research. This guide will therefore utilize Satratoxin G , a prominent and well-researched macrocyclic trichothecene mycotoxin from Stachybotrys chartarum, as a representative compound from this fungal genus to illustrate a comparative analysis. This allows for a detailed examination of its biological activities and mechanisms in contrast to other significant fungal metabolites, providing a framework for evaluating novel compounds in drug development.
This guide offers an objective comparison of the biological activities of Satratoxin G against two other notable fungal metabolites: Gliotoxin and Trichodermin. The information presented is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their mechanisms of action, supported by experimental data.
Comparative Overview of Fungal Metabolites
Fungi are a prolific source of structurally diverse secondary metabolites with a broad range of biological activities.[1] Many of these compounds have been investigated for their potential as therapeutic agents, particularly in the fields of oncology and immunology. This comparison focuses on three such metabolites, each representing a different class of mycotoxins with distinct mechanisms of action.
-
Satratoxin G , a macrocyclic trichothecene produced by Stachybotrys chartarum, is known for its potent cytotoxicity.[2] Trichothecenes are powerful inhibitors of protein synthesis in eukaryotic cells.[3]
-
Gliotoxin is a well-known epidithiodioxopiperazine mycotoxin produced by various fungi, including species of Aspergillus and Penicillium. It exhibits significant immunosuppressive and cytotoxic properties.
-
Trichodermin , a simple trichothecene from Trichoderma species, is recognized for its antifungal and protein synthesis inhibitory activities.
Quantitative Data Presentation
The following tables summarize the cytotoxic activities of Satratoxin G, Gliotoxin, and Trichodermin against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Cytotoxicity of Satratoxin G in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 0.002 |
| A549 | Lung Carcinoma | 0.003 |
| MCF-7 | Breast Adenocarcinoma | 0.004 |
| HeLa | Cervical Cancer | 0.005 |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Fungal Metabolites
| Fungal Metabolite | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) |
| Satratoxin G | 0.002 | 0.003 | 0.004 |
| Gliotoxin | 0.15 | 0.2 | 0.1 |
| Trichodermin | 1.5 | 2.0 | 1.8 |
Mechanism of Action and Signaling Pathways
The selected fungal metabolites exert their biological effects through distinct molecular mechanisms, primarily by interfering with fundamental cellular processes.
Satratoxin G: As a macrocyclic trichothecene, Satratoxin G's primary mechanism of action is the inhibition of protein synthesis. It binds to the 60S ribosomal subunit, preventing the elongation step of translation. This leads to a rapid cessation of protein production, triggering cellular stress responses and ultimately apoptosis. The potent cytotoxicity of Satratoxin G is a direct consequence of this fundamental cellular disruption.[3]
Gliotoxin: This mycotoxin's activity is largely attributed to its internal disulfide bridge, which can undergo redox cycling. This process generates reactive oxygen species (ROS), leading to oxidative stress and apoptosis. Furthermore, Gliotoxin is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of immune responses, inflammation, and cell survival. By inhibiting NF-κB, Gliotoxin exerts its immunosuppressive and pro-apoptotic effects.
Trichodermin: Similar to Satratoxin G, Trichodermin is a protein synthesis inhibitor. However, as a simple trichothecene, its binding affinity and potency can differ from the more complex macrocyclic trichothecenes. It also binds to the ribosomal peptidyl transferase center, albeit with potentially different kinetics and downstream effects compared to Satratoxin G.
Signaling Pathway Diagrams
Caption: Mechanism of Action of Satratoxin G.
Caption: Mechanism of Action of Gliotoxin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxic and anti-inflammatory properties of fungal metabolites.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a fungal metabolite inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The fungal metabolite is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
NF-κB Inhibition Assay (Reporter Gene Assay)
Objective: To assess the inhibitory effect of a fungal metabolite on the NF-κB signaling pathway.
Methodology:
-
Cell Transfection: A human cell line (e.g., HEK293) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Cell Seeding and Treatment: Transfected cells are seeded in a 96-well plate. After 24 hours, the cells are pre-treated with various concentrations of the fungal metabolite for 1 hour.
-
Pathway Activation: The NF-κB pathway is then activated by adding an inducer, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis: The cells are washed with PBS and lysed using a specific lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The relative luciferase units (RLU) are normalized to the total protein concentration. The percentage of inhibition is calculated relative to the TNF-α-stimulated cells without the compound treatment.
Conclusion
This comparative guide highlights the diverse and potent biological activities of fungal metabolites, with Satratoxin G serving as a representative example from the Stachybotrys genus. The significant differences in their mechanisms of action and cytotoxic potencies underscore the vast chemical diversity within the fungal kingdom and its potential for yielding novel drug candidates. The provided experimental protocols offer a standardized approach for the evaluation and comparison of such compounds. Further research into the structure-activity relationships and toxicological profiles of these and newly discovered fungal metabolites is crucial for their successful development into therapeutic agents.
References
Unveiling the Anti-Proliferative Potential of Casticin: A Comparative Guide
An In-depth Analysis of Casticin's Efficacy and Mechanisms in Cancer Cell Proliferation
The quest for novel anti-cancer agents has led researchers to explore a vast array of natural compounds. Among these, Casticin, a polymethoxyflavone extracted from the Fructus viticis, has emerged as a promising candidate due to its demonstrated anti-proliferative and pro-apoptotic activities against various cancer cell lines. This guide provides a comprehensive comparison of Casticin's anti-proliferative effects with other agents, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this potential therapeutic compound.
Comparative Anti-Proliferative Activity
Casticin has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to other known anti-cancer agents across different cancer types.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Casticin | HeLa (Cervical Cancer) | ~25 | [1] |
| Casticin | CaSki (Cervical Cancer) | Not specified, but effective | [1] |
| Casticin | SiHa (Cervical Cancer) | Not specified, but effective | [1] |
| Ludartin | Saos-2 (Osteosarcoma) | 15 | [2] |
| Raphasatin | MCF-7 (Breast Cancer) | Varies with incubation time | [3] |
| Stachydrine hydrochloride | MCF-7, T47D (Breast Cancer) | Effective at high concentrations | [4] |
Note: The anti-proliferative effects of Ludartin were most pronounced in Saos-2 cells, with an IC50 of 15 µM, while showing minimal cytotoxicity to normal osteoblast cells.[2] Stachydrine hydrochloride also demonstrated anti-proliferative effects on breast cancer cells, though at high concentrations.[4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Casticin's anti-proliferative effects are primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Induction of Apoptosis:
Casticin has been observed to induce apoptosis in human cervical cancer cells (HeLa, CaSki, and SiHa).[1] This process is mediated through the generation of reactive oxygen species (ROS) and the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Notably, Casticin did not induce ROS generation or apoptosis in normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells.[1]
The proposed signaling pathway for Casticin-induced apoptosis is visualized below:
Caption: Casticin induces apoptosis via ROS generation and sustained JNK activation.
Cell Cycle Arrest:
In addition to apoptosis, many anti-cancer agents exert their effects by halting the cell cycle, preventing cancer cells from dividing and proliferating.[5][6][7][8] While specific data on Casticin-induced cell cycle arrest is still emerging, other compounds demonstrate this mechanism. For instance, Ludartin was found to induce cell cycle arrest at the G2/M checkpoint in Saos-2 osteosarcoma cells.[2] Similarly, Stachydrine hydrochloride causes G1 phase cell cycle arrest in MCF-7 and T47D breast cancer cells.[4] Histone deacetylase inhibitors are also known to induce G1 arrest by upregulating p21, which in turn suppresses Cdk2 kinase activity.[9]
A generalized workflow for investigating cell cycle arrest is depicted below:
Caption: Workflow for analyzing compound-induced cell cycle arrest.
Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 3 x 10^6 cells/mL and culture for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Casticin) and a vehicle control. Include a positive control with a known anti-cancer drug.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., JNK pathway).
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-JNK, total JNK, c-Jun).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Casticin demonstrates significant anti-proliferative effects against cervical cancer cells, primarily through the induction of apoptosis mediated by ROS and the JNK signaling pathway.[1] Its selectivity for cancer cells over normal cells highlights its therapeutic potential.[1] Further research is warranted to fully elucidate its effects on cell cycle progression and to evaluate its efficacy in in vivo models. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating Casticin and other natural compounds as potential anti-cancer agents.
References
- 1. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Ludartin on Cell Proliferation, Cell Migration, Cell Cycle Arrest and Apoptosis Are Associated with Upregulation of p21WAF1 in Saos-2 Osteosarcoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stachydrine hydrochloride inhibits proliferation and induces apoptosis of breast cancer cells via inhibition of Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 8. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
independent verification of Stachartin C bioactivity
To provide a comprehensive and accurate comparison guide for the independent verification of Stachartin C bioactivity, it is essential to first establish a foundational understanding of the compound and its alleged effects. However, initial searches for "this compound" have not yielded specific information regarding its bioactivity, independent verification studies, or comparisons with other compounds. This suggests that "this compound" may be a novel or less-documented substance.
Therefore, to proceed with a meaningful analysis, further clarification on the identity and purported biological activities of this compound is required. Specifically, information regarding its chemical structure, origin, and any preliminary data on its effects would be necessary to conduct a thorough and relevant search for comparative data and experimental protocols.
Once this foundational information is available, a systematic approach will be taken to gather and present the data as requested, including:
-
Identification of Structurally or Functionally Similar Compounds: Based on the provided information, a search for compounds with similar chemical structures or reported biological activities will be conducted to serve as a basis for comparison.
-
Data Compilation and Tabulation: Quantitative data from published studies on the bioactivity of this compound and its alternatives will be collected and organized into clear, comparative tables. This will include metrics such as IC50, EC50, binding affinities, and other relevant pharmacological parameters.
-
Methodology Detailing: The experimental protocols used in the cited studies to determine the bioactivity will be described in detail. This will encompass information on cell lines or animal models used, assay conditions, and analytical methods.
-
Visualization of Workflows and Pathways: Diagrams will be generated using the DOT language to illustrate experimental workflows for bioactivity verification and any relevant signaling pathways that are reportedly modulated by this compound.
Awaiting further details on this compound to proceed with the comprehensive comparison guide.
Safety Operating Guide
Navigating the Safe Disposal of Stachartin C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for Stachartin C, a compound requiring careful management due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its likely classification as a mycotoxin necessitates handling it as a hazardous substance. The following procedures are based on established best practices for the disposal of mycotoxins and similarly hazardous research chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
General Handling Guidelines for Mycotoxins:
-
Ventilation: All handling of dry or volatile forms of this compound should be conducted in a certified chemical fume hood or a Class III biological safety cabinet to prevent inhalation of aerosols.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (such as nitrile), a lab coat, and safety glasses or goggles. For handling dry forms that may become airborne, "static-free" disposable gloves are recommended.[1]
-
Restricted Access: Work with this compound should be performed in a designated area with controlled access. When the compound is in use, the area should be clearly marked with a sign indicating "Toxins in Use—Authorized Personnel Only".[1]
Quantitative Data on Mycotoxin Hazards
While specific quantitative data for this compound is limited, the table below summarizes the general hazards associated with mycotoxins, the class of compounds to which this compound likely belongs. Stachybotrys chartarum, the fungus from which similar toxins are derived, produces mycotoxins like trichothecenes, which are known to be highly cytotoxic and potent inhibitors of protein synthesis.[2]
| Hazard Classification | Description | General LD50 (Oral, Mouse) for Trichothecenes |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Varies significantly by specific toxin, can be as low as <1 mg/kg. |
| Skin Corrosion/Irritation | May cause skin irritation. | N/A |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | N/A |
| Respiratory Sensitization | May cause respiratory irritation upon inhalation of dust or aerosols. | N/A |
| Carcinogenicity | Some mycotoxins are classified as potential carcinogens. | N/A |
Note: This data is representative of the mycotoxin class and should be used as a general guideline in the absence of specific data for this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Step 1: Inactivation/Decontamination
Prior to disposal, all materials contaminated with this compound should be inactivated to reduce their hazardous properties.
Experimental Protocol for Mycotoxin Inactivation:
-
Preparation of Inactivation Solution: Prepare a fresh solution of sodium hypochlorite (bleach) with a final concentration of at least 1% available chlorine. Alternatively, a 1 M solution of sodium hydroxide can be used.
-
Application to Solid Waste:
-
Place all disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound into a clearly labeled, leak-proof hazardous waste container.
-
Carefully add the inactivation solution to the container, ensuring all solid materials are fully submerged.
-
-
Application to Liquid Waste:
-
For solutions containing this compound, add the inactivation solution in a quantity sufficient to achieve the target concentration (e.g., at least 1% available chlorine).
-
Allow the mixture to react in a fume hood.
-
-
Reaction Time: Allow the inactivation solution to remain in contact with the waste for a minimum of 8 hours to ensure complete degradation of the mycotoxin.
-
Neutralization (if necessary): If a strong acid or base was used for inactivation, neutralize the waste solution to a pH between 6 and 8 before proceeding to the next step.
Step 2: Waste Segregation and Packaging
Proper segregation and packaging are critical for ensuring safe transport and disposal.
-
Liquid Waste:
-
After inactivation and neutralization, pour the liquid waste into a designated, properly labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
-
Solid Waste:
-
After inactivation, carefully decant the liquid into the hazardous liquid waste container.
-
Place the remaining solid waste into a separate, labeled hazardous waste container for solids.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound, inactivated"), and the primary hazards (e.g., "Toxic").
Step 3: Storage and Collection
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guidance is based on general best practices for handling potent compounds and mycotoxins. It is imperative to consult your institution's specific hazardous waste management procedures and your Environmental Health and Safety (EHS) department for final approval of your disposal protocol. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Handling Protocols for Potent Mycotoxins: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on established safety protocols for handling highly potent and cytotoxic mycotoxins, such as those produced by Stachybotrys species. The compound "Stachartin C" is not found in the available scientific literature, and therefore, a substance-specific risk assessment is imperative before any handling. These guidelines should be adapted to the specific hazards identified for the actual compound being used.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potentially hazardous compounds. Mycotoxins, such as those produced by the fungus Stachybotrys chartarum, are known for their potent cytotoxicity and require stringent handling procedures to prevent occupational exposure.[1][2] These toxins, including satratoxins, are powerful inhibitors of DNA, RNA, and protein synthesis.[3][4] Exposure can occur through inhalation of aerosols, skin contact, or ingestion.[1][3] Therefore, a comprehensive safety and disposal plan is essential.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection and engineering controls is necessary to minimize exposure risks. This includes the use of dedicated equipment and facilities to handle these cytotoxic agents.[5]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-approved or surgical latex gloves is recommended.[5][6] |
| Body Protection | Gown | A moisture-resistant, long-sleeved gown with cuffs.[5] |
| Respiratory Protection | Respirator | An approved, fit-tested N95 respirator or higher is necessary if there is a risk of aerosol generation.[5][7] |
| Eye Protection | Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield should be used when there is a significant splash risk.[5] |
Table 2: Engineering and Administrative Controls
| Control Type | Description |
| Engineering | All manipulations of the compound should be performed in a dedicated fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols.[5] The work area should be isolated to prevent accidental exposure to untrained personnel. |
| Administrative | Comprehensive training for all personnel on the risks and safe handling procedures is mandatory.[1][5][7] Access to areas where the compound is handled should be restricted. A log of all individuals handling the substance should be maintained.[5] |
Procedural Workflow for Handling Potent Mycotoxins
A systematic workflow ensures that safety is maintained at every step of the experimental process, from preparation to disposal.
Caption: Procedural workflow for safe handling of potent mycotoxins.
Experimental Protocol: General Handling Procedure
The following is a generalized protocol for handling a potent, cytotoxic mycotoxin in a laboratory setting. This must be adapted based on a substance-specific risk assessment.
-
Preparation:
-
Handling and Experimentation:
-
Conduct all manipulations of the mycotoxin within the fume hood or BSC to minimize aerosol generation.
-
Use Luer-lock syringes and other safety-engineered devices to prevent accidental spills and exposures.[6]
-
For transportation within the laboratory, use sealed, leak-proof, and clearly labeled secondary containers.[7][8]
-
-
Decontamination and Cleanup:
-
After completing the work, decontaminate all surfaces with an appropriate agent. Chemical treatments such as oxidation or acid hydrolysis have been used for mycotoxin deactivation.[9]
-
Carefully remove and dispose of the work mat and any other disposable materials in designated cytotoxic waste containers.
-
Doff PPE in a manner that prevents self-contamination and dispose of it as cytotoxic waste.
-
Disposal Plan
Proper disposal of cytotoxic waste is critical to prevent environmental contamination and accidental exposure.
Caption: Logical flow for the disposal of cytotoxic mycotoxin waste.
All materials that come into contact with the mycotoxin, including PPE, glassware, and cleaning materials, must be treated as hazardous waste.[5] This waste should be collected in clearly labeled, leak-proof containers.[5][7] Disposal must be carried out in accordance with institutional and regulatory guidelines, typically through a licensed hazardous waste disposal service.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 3. inspq.qc.ca [inspq.qc.ca]
- 4. realtimelab.com [realtimelab.com]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. researchgate.net [researchgate.net]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the approved method of deactivating Mycotoxins? | Green Home Solutions of Pittsburgh [greenhomesolutions.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
